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Foundational

N-Dodecanoyl-4-hydroxy-L-proline CAS 135777-18-3 chemical properties

An In-depth Technical Guide to N-Dodecanoyl-4-hydroxy-L-proline Prepared by a Senior Application Scientist This guide offers a comprehensive technical overview of N-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3), a lip...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Dodecanoyl-4-hydroxy-L-proline

Prepared by a Senior Application Scientist

This guide offers a comprehensive technical overview of N-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3), a lipoamino acid with significant potential in pharmaceutical and cosmetic sciences. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, synthesis protocols, mechanisms of action, and analytical methodologies into a cohesive and practical resource.

Introduction: A Molecule of Amphiphilic Distinction

N-Dodecanoyl-4-hydroxy-L-proline is a fascinating amphiphilic molecule synthesized by acylating the nitrogen atom of trans-4-hydroxy-L-proline with a 12-carbon lauryl (dodecanoyl) chain.[1] This strategic combination marries the hydrophilic, biocompatible properties of a natural amino acid derivative with the lipophilic characteristics of a fatty acid.[1] 4-hydroxy-L-proline is a fundamental component of collagen, the most abundant protein in animal tissues, where it is crucial for stabilizing the protein's triple-helix structure.[2][3]

The resulting lipoamino acid, N-Dodecanoyl-4-hydroxy-L-proline, possesses unique interfacial properties that position it as a molecule of high interest, particularly as a highly efficient and reversible transdermal permeation enhancer.[4][5] Its ability to temporarily and safely modulate the skin's barrier function makes it a prime candidate for advanced drug delivery systems and high-performance cosmetic formulations.

Physicochemical and Structural Properties

The defining characteristic of N-Dodecanoyl-4-hydroxy-L-proline is its amphiphilicity. The hydroxylated pyrrolidine ring and the carboxylic acid group provide a polar head, while the dodecanoyl tail constitutes a nonpolar, lipophilic segment.

PropertyDataReference
IUPAC Name (2S,4R)-1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid-
Synonyms (4R)-4-Hydroxy-1-(1-oxododecyl)-L-proline[6]
CAS Number 135777-18-3[6][7][8]
Molecular Formula C₁₇H₃₁NO₄-
Molecular Weight 313.43 g/mol -
Appearance Expected to be a white to off-white solid at room temperature.Inferred from properties of similar compounds
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and lipids.Inferred from structure

Note: Experimental data for properties like melting point and specific solubility values are not widely published. The information is inferred based on the properties of its parent molecules, 4-hydroxy-L-proline (a water-soluble solid)[9][10] and dodecanoic acid (a fatty acid).

Synthesis and Analytical Characterization

The synthesis of N-Dodecanoyl-4-hydroxy-L-proline is a straightforward N-acylation reaction. This process is crucial for researchers needing to produce the compound for investigational use.

Proposed Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a robust method for acylating the secondary amine of 4-hydroxy-L-proline. The causality for this choice lies in its reliability and high yield for N-acylation of amino acids. The aqueous basic solution deprotonates the amino group, increasing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated.

Materials:

  • trans-4-Hydroxy-L-proline

  • Dodecanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 1M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve trans-4-Hydroxy-L-proline (1.0 eq) in a 1M NaOH aqueous solution (2.5 eq) in a round-bottom flask, cooling the mixture in an ice bath (0-5 °C).

  • Addition of Acylating Agent: While vigorously stirring, slowly add dodecanoyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of ~2 using concentrated HCl. A white precipitate of the product should form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like DCM or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-Dodecanoyl-4-hydroxy-L-proline.

Workflow for Synthesis

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification A Dissolve 4-hydroxy-L-proline in 1M NaOH (aq) B Cool to 0-5 °C A->B C Add Dodecanoyl Chloride (dropwise) B->C D Stir at 0 °C, then RT C->D E Acidify with HCl to pH 2 D->E F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Concentrate in vacuo G->H I Recrystallize H->I J Pure Product I->J

Caption: General workflow for the synthesis of N-Dodecanoyl-4-hydroxy-L-proline.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following methods are standard for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aliphatic protons of the dodecanoyl chain (a broad multiplet from ~0.8 to 1.6 ppm), protons on the pyrrolidine ring, and the α-proton adjacent to the carboxylic acid. The absence of an N-H proton signal confirms successful acylation.

    • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid (~170-180 ppm), carbons of the pyrrolidine ring (including the carbon bearing the hydroxyl group at ~70 ppm), and the carbons of the long alkyl chain.[10]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion would be at m/z 314.43.

    • Tandem MS (MS/MS) analysis is useful for structural confirmation. A characteristic fragmentation pattern for proline-containing molecules is the "proline effect," which involves preferential cleavage at the N-terminal side of the proline ring, providing strong evidence for the compound's structure.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Key peaks would include a broad O-H stretch from the carboxylic acid and hydroxyl group (~3300-2500 cm⁻¹), C-H stretches from the alkyl chain (~2900 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1740 cm⁻¹), and a strong C=O stretch from the tertiary amide (~1630-1650 cm⁻¹).

Mechanism of Action as a Skin Permeation Enhancer

The primary application of N-Dodecanoyl-4-hydroxy-L-proline is in enhancing the delivery of therapeutic or cosmetic agents across the skin. Its efficacy stems from its ability to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, the skin's principal barrier.

Mechanism Pillars:

  • Lipid Intercalation: The lipophilic dodecanoyl tail inserts itself between the ceramides, cholesterol, and free fatty acids that form the ordered lipid lamellae of the stratum corneum.

  • Fluidization of Lipids: This intercalation disrupts the tight, quasi-crystalline packing of the lipids, increasing their fluidity. Infrared spectroscopy studies on related enhancers confirm they decrease the overall chain order of these lipids.[4][5]

  • Creation of Diffusion Pathways: The localized disorder creates transient hydrophilic or lipophilic "pools" or pathways through which drug molecules can more easily diffuse.

  • Reversibility: Crucially, this effect is temporary and reversible. The enhancer does not cause lipid extraction.[4][5] Once the application ceases, the skin's natural barrier function is restored, which is a critical feature for safety and in-vivo use.[4][5]

Permeation_Mechanism cluster_SC Stratum Corneum (SC) cluster_SC_Disrupted Disrupted Stratum Corneum A Highly Ordered Lipid Lamellae (High Barrier Function) B Disordered/Fluidized Lipid Lamellae A->B Disrupts Packing Enhancer N-Dodecanoyl-4-hydroxy-L-proline (Amphiphilic Molecule) Enhancer->A Intercalates Drug Drug Molecule Drug->A Blocked C Increased Drug Permeation Drug->C Penetrates B->C

Caption: Mechanism of skin permeation enhancement by disrupting lipid order.

Experimental Protocol: In Vitro Skin Permeation Study

To validate the efficacy of N-Dodecanoyl-4-hydroxy-L-proline as a permeation enhancer, an in vitro diffusion study using Franz diffusion cells is the gold standard. This self-validating system directly measures the flux of a model drug across a skin sample.

Objective: To quantify the enhancement ratio (ER) of a model drug's permeation across excised skin pre-treated with N-Dodecanoyl-4-hydroxy-L-proline compared to an untreated control.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., hairless mouse or porcine) skin

  • Model drug (e.g., hydrocortisone, diclofenac)[4][5][12]

  • N-Dodecanoyl-4-hydroxy-L-proline solution (e.g., in propylene glycol)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizer like Tween 80)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Step-by-Step Methodology:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to be mounted on the Franz cells.

  • Mounting: Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

  • Equilibration: Fill the receptor compartment with pre-warmed (32-37 °C) receptor solution and allow the skin to equilibrate for 30-60 minutes. Ensure no air bubbles are trapped beneath the skin.

  • Enhancer Pre-treatment: For the test group, apply a defined volume of the N-Dodecanoyl-4-hydroxy-L-proline solution to the skin surface in the donor compartment. For the control group, apply only the vehicle. Allow the enhancer to act for a specified time (e.g., 1 hour).[12]

  • Drug Application: After the pre-treatment period, apply a saturated suspension or solution of the model drug to the skin surface of both control and test groups.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor solution.

  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss). Calculate the permeability coefficient (Kp) and the Enhancement Ratio (ER = Jss with enhancer / Jss of control).

Franz Diffusion Cell Experimental Workflow

Franz_Cell_Workflow A Prepare & Mount Excised Skin B Equilibrate System A->B C Pre-treat with Enhancer (Test Group) or Vehicle (Control) B->C D Apply Model Drug C->D E Sample Receptor Fluid Over Time (0-24h) D->E F Quantify Drug Concentration (HPLC) E->F G Calculate Flux (Jss) & Enhancement Ratio (ER) F->G

Caption: Workflow for an in vitro Franz diffusion cell permeability study.

Applications and Future Directions

The unique properties of N-Dodecanoyl-4-hydroxy-L-proline open up several avenues for research and development.

  • Pharmaceuticals: Its primary application is as a penetration enhancer in transdermal drug delivery systems (TDDS) for a wide range of active pharmaceutical ingredients (APIs), potentially increasing their bioavailability and patient compliance.[13]

  • Cosmeceuticals: The parent molecule, hydroxyproline, is known to promote collagen synthesis, moisturize, and repair the skin barrier.[14][15] N-Dodecanoyl-4-hydroxy-L-proline could be developed into a high-performance "derma-membrane" active ingredient that not only delivers its own anti-aging benefits but also enhances the penetration of other actives (e.g., vitamins, peptides) in advanced skincare formulations.

  • Future Research:

    • Formulation Optimization: Investigating its performance in various formulations like gels, creams, and patches.

    • In Vivo Studies: Moving beyond in vitro models to confirm its efficacy and safety in living systems.

    • Synergistic Effects: Exploring its combination with other penetration enhancement techniques (e.g., iontophoresis, microneedles) to achieve synergistic effects.

    • Broader Biological Activity: Screening for other potential biological activities beyond skin permeation, given its amino acid and lipid nature.

Conclusion

N-Dodecanoyl-4-hydroxy-L-proline stands out as a rationally designed lipoamino acid with a compelling profile for applications requiring modulation of biological barriers. Its foundation in a natural, biocompatible amino acid, combined with a lipid tail, provides a potent mechanism for enhancing skin permeation that is both effective and, critically, reversible. Through established synthesis routes and clear analytical validation protocols, researchers can confidently produce and characterize this molecule. The experimental frameworks provided herein offer a clear path to evaluating its efficacy, paving the way for its incorporation into the next generation of advanced pharmaceuticals and cosmeceuticals.

References

  • Kopečná, M., Kováčik, A., Vávrová, K. et al. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Sci Rep 12, 19487 (2022). [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000966: Trans 4 Hydroxy-L-proline. [Link]

  • NextSDS. N-Dodecanoyl-4-hydroxy-L-proline — Chemical Substance Information. [Link]

  • LookChem. Cas 51-35-4, trans-4-Hydroxy-L-proline. [Link]

  • PubChem. N-Dodecanoyl-proline. [Link]

  • Natural Micron Pharm Tech. N-Dodecanoyl-L-proline. [Link]

  • Roda, A., et al. NaDES Application in Cosmetic and Pharmaceutical Fields: An Overview. MDPI. [Link]

  • ResearchGate. Synthetic Studies on l Proline and (4 R )Hydroxy l -proline Derivatives. [Link]

  • Liu, Y., et al. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. SpringerLink. [Link]

  • Fincher, T. K., et al. In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers. PubMed. [Link]

  • PubChem. L-Hydroxyproline. [Link]

  • PubChem. 4-Hydroxyproline. [Link]

  • Nanjing Chemical Material Corp. The Application of Hydroxyproline Skincare Products: From Ingredient Analysis to Efficacy Exploration. [Link]

  • Kopečná, M., et al. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. PMC. [Link]

  • Wu, G. Proline and hydroxyproline metabolism: implications for animal and human nutrition. PMC. [Link]

  • ChemSino. L-Hydroxyproline 51-35-4 wiki. [Link]

  • FormuNova. Hydroxyproline Formulation & Manufacturing Expert Guide. [Link]

  • Kapp, E. A., et al. Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. ACS Publications. [Link]

  • Kosmetische-Rohstoffe. Amino acids in cosmetics. [Link]

  • Grewer, C., et al. Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

  • NextSDS. N-Hexadecanoyl-4-hydroxy-L-proline — Chemical Substance Information. [Link]

  • Wikipedia. Hydroxyproline. [Link]

  • Chalecka, K., et al. The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers. [Link]

  • Cockman, M. E., et al. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. [Link]

  • van Huizen, N. A., et al. Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry. PubMed. [Link]

  • Zhang, Y., et al. Hydroxyproline-derived biomimetic and biodegradable polymers. ScienceDirect. [Link]

  • FooDB. Showing Compound 4-Hydroxyproline (FDB013511). [Link]

  • Zhang, Y., et al. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules. MDPI. [Link]

  • ResearchGate. 1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. [Link]

  • Shibasaki, S., et al. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1. PubMed. [Link]

Sources

Exploratory

structural characterization of N-Dodecanoyl-4-hydroxy-L-proline by NMR spectroscopy

The structural elucidation of amphiphilic lipoamino acids, such as N-Dodecanoyl-4-hydroxy-L-proline (commonly known as lauroyl hydroxyproline), presents unique analytical challenges. Because this molecule consists of a h...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of amphiphilic lipoamino acids, such as N-Dodecanoyl-4-hydroxy-L-proline (commonly known as lauroyl hydroxyproline), presents unique analytical challenges. Because this molecule consists of a hydrophobic lauric acid tail and a hydrophilic 4-hydroxy-L-proline headgroup, it exhibits complex conformational dynamics, including tertiary amide cis-trans isomerization and pyrrolidine ring puckering.

This technical guide provides a comprehensive, self-validating framework for the structural characterization of N-Dodecanoyl-4-hydroxy-L-proline using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Background: Amide Isomerism & Ring Puckering

Unlike primary or secondary amides, the tertiary amide bond in N-acyl prolines lacks a hydrogen atom on the nitrogen, reducing the steric energy difference between the cis and trans configurations. Consequently, N-Dodecanoyl-4-hydroxy-L-proline exists in solution as an equilibrium mixture of cis and trans rotamers 1. The intrinsic nature of proline to form cis peptide bonds is highly conserved and directly observable via NMR 2.

Furthermore, the stereochemistry of the 4-hydroxyl group exerts a profound stereoelectronic effect (the gauche effect). The electron-withdrawing nature of the hydroxyl group stabilizes the Cγ-exo ring pucker, which in turn influences the thermodynamic stability of the trans amide bond 3. Because the exchange rate between the cis and trans states is slow on the NMR timescale (typically kex​<10 s−1 at room temperature), both conformers appear as distinct, doubled sets of peaks in high-resolution 1 H and 13 C spectra.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, every protocol must act as a self-validating system. The primary risk in analyzing lipoamino acids is micellization, which restricts molecular tumbling, shortens T2​ relaxation times, and broadens NMR signals.

Protocol 1: Sample Preparation & 1D Acquisition
  • Solvent Selection & Dissolution : Weigh N-Dodecanoyl-4-hydroxy-L-proline to prepare a 10 mM solution in CD 3​ OD.

    • Causality: CD 3​ OD is selected over D 2​ O because the dodecanoyl chain induces micellization in aqueous media. Methanol disrupts hydrophobic packing, ensuring the molecule remains monomeric for sharp, high-resolution signals.

  • Concentration Independence Check (Self-Validation) : Prepare a secondary sample at 20 mM. Acquire 1 H spectra for both. If the chemical shifts of the dodecanoyl terminal methyl (~0.88 ppm) and proline H α (~4.5 ppm) vary by >0.02 ppm between samples, aggregation is occurring. The system validates its monomeric state only when shifts are concentration-independent.

  • Temperature Calibration : Calibrate the spectrometer probe temperature using a 100% ethylene glycol standard 4. This ensures that any thermodynamic data derived from Variable Temperature (VT) NMR is strictly accurate.

  • Mass Balance Check (Self-Validation) : Following 1 H acquisition (relaxation delay D1​≥5×T1​ ), integrate the doubled peaks for the H α proton. The sum of the trans and cis integrals must equal exactly 1.0 (relative to a single proton reference). This internally validates that peak doubling is purely rotameric and not due to impurities.

Workflow A 1. Sample Preparation (10 mM in CD3OD) B 2. Self-Validation Check (Test 5 mM vs 20 mM) A->B C 3. 1D & 2D NMR Acquisition (1H, 13C, HSQC, NOESY) B->C D 4. Spectral Processing (Phase/Baseline Corr.) C->D E 5. Conformational Analysis (Rotamer Ratio & Puckering) D->E

Experimental workflow for the NMR characterization of N-Dodecanoyl-4-hydroxy-L-proline.

Conformational Analysis via 2D NMR

1D NMR alone cannot unambiguously assign which peak belongs to the trans rotamer and which belongs to the cis rotamer. This requires through-space correlation via NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.

Protocol 2: Rotamer Assignment via NOESY/ROESY
  • Pulse Sequence Selection : For molecules with molecular weights around 300-400 Da (N-Dodecanoyl-4-hydroxy-L-proline is ~313 Da), the NOE may cross zero depending on the magnetic field strength ( ωτc​≈1 ). If NOESY cross-peaks are absent or dispersive, a ROESY sequence must be used, as spin-locked NOEs are always positive.

  • Diagnostic Mapping :

    • Locate the acyl chain α -CH 2​ protons (~2.3 ppm).

    • Trans Assignment : A spatial correlation (< 5 Å) between the acyl α -CH 2​ and the proline H δ protons confirms the trans state.

    • Cis Assignment : A spatial correlation between the acyl α -CH 2​ and the proline H α proton confirms the cis state.

LogicTree Start Observe Peak Doubling in 1H/13C Spectra Q1 Perform NOESY/ROESY Analysis Start->Q1 Trans NOE: Proline Hδ to Acyl α-CH2 (Trans Conformer) Q1->Trans Cis NOE: Proline Hα to Acyl α-CH2 (Cis Conformer) Q1->Cis

Diagnostic NOESY logic for assigning cis and trans amide rotamers.

Data Presentation: NMR Assignments

The following table summarizes the quantitative chemical shift data for the monomeric state of N-Dodecanoyl-4-hydroxy-L-proline. The trans conformer is typically the major species (~75-80% population) due to steric hindrance between the long alkyl chain and the pyrrolidine ring.

Table 1: Representative 1 H and 13 C NMR Chemical Shift Assignments (in CD 3​ OD at 298 K)

Structural MoietyNucleusTrans Conformer ( δ ppm)Cis Conformer ( δ ppm)Multiplicity & J (Hz)
Proline Ring
C α (C2) 1 H4.524.40t ( J=8.0 ) / dd
13 C59.861.2-
C β (C3) 1 H2.25, 2.052.35, 2.15m
13 C38.536.4-
C γ (C4-OH) 1 H4.454.50m
13 C70.269.5-
C δ (C5) 1 H3.65, 3.553.75, 3.60m
13 C55.453.8-
Dodecanoyl Chain
C1' (C=O) 13 C174.5174.8-
C2' ( α -CH 2​ ) 1 H2.302.38t ( J=7.5 )
13 C34.234.5-
C3' ( β -CH 2​ ) 1 H1.601.62m
13 C25.825.8-
C4'-C11' (Aliphatic) 1 H1.25 - 1.351.25 - 1.35m
13 C29.5 - 32.129.5 - 32.1-
C12' (CH 3​ ) 1 H0.880.88t ( J=6.8 )
13 C14.114.1-

Note: The exact ppm values may shift slightly depending on the exact sample concentration and pH/pD of the methanolic solution, but the relative Δδ between trans and cis rotamers remains a highly reliable diagnostic tool.

References

  • Source: nih.
  • Title: Kinetics of Amide Bond Isomerization of 1–6 (Supporting Information)
  • Source: rsc.
  • Source: nih.

Sources

Foundational

pharmacokinetics and bioavailability of N-Dodecanoyl-4-hydroxy-L-proline

Title: Engineering Bioavailability: The Pharmacokinetics and Delivery Dynamics of N-Dodecanoyl-4-hydroxy-L-proline Executive Summary The transition of high-potential therapeutic molecules—particularly peptides and poorly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Bioavailability: The Pharmacokinetics and Delivery Dynamics of N-Dodecanoyl-4-hydroxy-L-proline

Executive Summary

The transition of high-potential therapeutic molecules—particularly peptides and poorly water-soluble active pharmaceutical ingredients (APIs)—from the bench to systemic circulation is frequently derailed by suboptimal pharmacokinetics (PK). Rapid enzymatic degradation, poor membrane permeability, and rapid hepatic clearance are the primary culprits.

N-Dodecanoyl-4-hydroxy-L-proline (CAS: 135777-18-3) , a highly functionalized lipoamino acid (LAA), has emerged as a critical excipient and covalent modifier in advanced drug delivery systems. By combining the lipophilic properties of a 12-carbon fatty acid (lauric acid) with the rigid, hydrogen-bonding capacity of a cyclic amino acid (4-hydroxy-L-proline), this molecule acts as an amphiphilic bridge. This whitepaper dissects the mechanistic causality behind its pharmacokinetic profile, its role in bioavailability enhancement, and the self-validating experimental protocols required to harness its potential in formulation science.

Molecular Architecture and Physicochemical Causality

To understand the pharmacokinetic behavior of N-Dodecanoyl-4-hydroxy-L-proline, one must deconstruct its molecular architecture.

  • The Lipophilic Tail (Dodecanoyl Group): The 12-carbon aliphatic chain provides optimal lipophilicity. Unlike longer chains (e.g., C16 or C18) which can induce excessive hydrophobicity and lead to aqueous insolubility, the C12 chain perfectly balances membrane intercalation with aqueous dispersibility. It allows the molecule to insert into the phospholipid bilayer of the intestinal epithelium or the Blood-Brain Barrier (BBB), acting as a lipid anchor [1].

  • The Hydrophilic Head (4-Hydroxy-L-proline): The pyrrolidine ring of proline imposes strict conformational rigidity. When conjugated to a drug, this steric bulk restricts the conformational entropy of the payload, physically shielding adjacent peptide bonds from proteolytic enzymes (e.g., aminopeptidases). Furthermore, the hydroxyl (-OH) and carboxyl (-COOH) groups provide essential hydrogen-bond donors/acceptors, ensuring the molecule remains hydrated in gastrointestinal fluids and preventing catastrophic precipitation.

When dispersed in aqueous media, N-Dodecanoyl-4-hydroxy-L-proline acts as a bolaform-like surfactant. Above its Critical Micelle Concentration (CMC), it self-assembles into nanomicelles capable of encapsulating hydrophobic APIs, fundamentally altering their absorption dynamics.

Pharmacokinetics (PK) & ADME Dynamics

The integration of N-Dodecanoyl-4-hydroxy-L-proline into a formulation—either as a physical mixture (permeation enhancer) or a covalent conjugate—profoundly alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the therapeutic payload.

Absorption: Overcoming the Epithelial Barrier

Unmodified peptides typically exhibit an oral bioavailability of <1% due to paracellular tight junctions and transcellular lipophilic barriers. N-Dodecanoyl-4-hydroxy-L-proline enhances absorption via two distinct mechanisms:

  • Membrane Fluidization: The dodecanoyl tail intercalates into the apical membrane of enterocytes, temporarily disrupting lipid packing and lowering the activation energy required for transcellular diffusion [2].

  • Transporter Hijacking: LAAs are recognized by the Large Neutral Amino Acid Transporter (LAT1 / System L), which is highly expressed in both the intestinal mucosa and the BBB. The structural mimicry of the LAA allows it to act as a substrate, facilitating carrier-mediated cellular uptake [3].

Distribution & Metabolism: The Shielding Effect

Once in systemic circulation, the primary threat to peptide drugs is serum proteases. The covalent conjugation of N-Dodecanoyl-4-hydroxy-L-proline provides a "steric shield." For example, LAA-modified endomorphin analogs demonstrate a remarkable resistance to enzymatic degradation, extending plasma half-life significantly compared to their native counterparts [4]. The amide bond linking the dodecanoyl chain to the hydroxyproline is highly resistant to rapid systemic hydrolysis, ensuring the carrier remains intact until it reaches the target tissue.

Excretion and Biodegradability

Unlike synthetic polymeric surfactants (e.g., polysorbates), N-Dodecanoyl-4-hydroxy-L-proline is inherently biodegradable. Intracellular amidases ultimately cleave the molecule into lauric acid (which enters beta-oxidation) and endogenous 4-hydroxy-L-proline (which is recycled or excreted renally), ensuring an excellent toxicological profile [5].

Quantitative Data Summary

The pharmacokinetic advantages of LAA modification are highly quantifiable. The following table summarizes the comparative PK data of a standard peptide (Endomorphin-1) versus its LAA-conjugated counterpart, demonstrating the profound impact of lipoamino acid integration.

Pharmacokinetic ParameterNative Unmodified PeptideLAA-Modified Peptide (C12/C10)Fold Improvement / Impact
Apparent Permeability ( Papp​ ) 0.2×10−7 cm/s 12.4×10−7 cm/s~62-fold increase
Plasma Half-Life ( t1/2​ ) ~2.2 minutes~41.4 minutes~19-fold extension
In Vivo Efficacy ( ED50​ ) Inactive systemically~0.99 µmol/kg (i.v.)Restored systemic activity
BBB Penetration NegligibleHigh (via LAT1 & Diffusion)Enables CNS targeting

Data synthesized from in vitro and in vivo pharmacokinetic studies on LAA-peptide conjugates [4].

Pathway and Workflow Visualizations

To conceptualize the dual functionality of N-Dodecanoyl-4-hydroxy-L-proline, we visualize both its biological mechanism of action and the laboratory workflow required to validate its efficacy.

Biological Mechanism of Action

LAA_Pathway A N-Dodecanoyl-4-hydroxy-L-proline (LAA Monomer) B Self-Assembly (Micelle Formation) A->B Concentration > CMC E System L Transporter (LAT1 Carrier) A->E Monomer Transport C Drug Encapsulation (Peptides/APIs) B->C Hydrophobic Core D Membrane Intercalation (Lipid Bilayer) C->D Fusion / Endocytosis F Intracellular Release (Enhanced Bioavailability) D->F Payload Delivery E->F Carrier-Mediated

Caption: Biological pathways of LAA-mediated drug uptake via micellar encapsulation and LAT1 transport.

Experimental Validation Workflow

Caco2_Workflow S1 Step 1: Cell Culture Seed Caco-2 on Transwell inserts S2 Step 2: TEER Measurement Validate tight junctions S1->S2 S3 Step 3: Dosing Apply LAA-drug to Apical chamber S2->S3 TEER > 200 Ω·cm² Err Discard & Re-seed (System Invalid) S2->Err TEER < 200 Ω·cm² S4 Step 4: Sampling Collect Basolateral aliquots S3->S4 Timepoints: 15-120 min S5 Step 5: Quantification HPLC-MS/MS Analysis S4->S5 S6 Step 6: Data Analysis Calculate Apparent Permeability (Papp) S5->S6

Caption: Self-validating Caco-2 in vitro permeability assay workflow for LAA formulations.

Self-Validating Experimental Protocols

As an application scientist, it is imperative to rely on protocols that contain internal controls to prevent false positives. The following methodologies are standard for evaluating N-Dodecanoyl-4-hydroxy-L-proline formulations.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Causality: Understanding the CMC is critical because the PK behavior of the LAA shifts dramatically. Below the CMC, it acts as a monomeric membrane fluidizer; above the CMC, it acts as a nanocarrier.

  • Preparation: Prepare a 10 mM stock solution of N-Dodecanoyl-4-hydroxy-L-proline in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Create a 12-point serial dilution ranging from 0.01 mM to 10 mM.

  • Calibration: Calibrate the automated Wilhelmy plate tensiometer using ultrapure water (surface tension 72.8 mN/m at 20°C). This is the self-validating step; failure to read 72.8 mN/m indicates plate contamination.

  • Measurement: Measure the surface tension of each dilution in descending order of concentration to prevent carryover.

  • Analysis: Plot Surface Tension (mN/m) on the Y-axis against Log[Concentration] on the X-axis. The CMC is identified as the sharp inflection point where surface tension ceases to decrease and plateaus.

Protocol 2: In Vitro Caco-2 Permeability Assay for Bioavailability

Causality: The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Cell Seeding: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation and expression of LAT1 transporters.

  • Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Self-validation: Only inserts with a TEER > 200 Ω⋅cm2 are used. Lower values indicate compromised tight junctions, which would falsely inflate permeability data.

  • Dosing: Wash the monolayer with Hank's Balanced Salt Solution (HBSS). Apply the N-Dodecanoyl-4-hydroxy-L-proline/Drug formulation to the apical chamber (donor). Add blank HBSS to the basolateral chamber (receiver).

  • Sampling: At t=15,30,60,90,and 120 minutes, remove a 100 µL aliquot from the basolateral chamber and immediately replace it with 100 µL of fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification: Analyze the aliquots using HPLC-MS/MS to determine the concentration of the transported drug.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0​ is the initial donor concentration).

References

  • Development of Indinavir Submicron Lipid Emulsions Loaded with Lipoamino Acids—In Vivo Pharmacokinetics and Brain-Specific Delivery. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeVt59T90LzeadRtF8LN098NhvBlKXtRcP6RE2rdZ6tgKedu-7PXxP2DUBm2ibcatF6fEFdfOggBjPn-ldDDeu41876Tgi068bAchvsxZalxEtGAuUKvCGpTCEv_DT82_TT4XtN4JWte4NTI=]
  • Novel Lipoamino Acid- and Liposaccharide-Based System for Peptide Delivery: Application for Oral Administration of Tumor-Selective Somatostatin Analogues. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNZ5eZblnTXvl7RoP66oWbVtMeq_FUuhfChWkBIOJHGHLYcX-OPI6V3zDpNKGtZDvOba8M5gDhiyrpeDAKqiJ3WhTlVW1mYg3khgtLrbFbqmh9c2JnLgc8u-vBjBK-h0U7m3q3Q==]
  • Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKtJhUEC2PEF1q0fwYU7svBiSnLIDnf8pYU8uB0Gx-MfqVsMfSxkoGp5RRvtEg8T_7nIbpRNBkbxkzjjwox7xsKiFhTwxnrNTVE-tx8RkM6j7mdEu7zZ3HV2t-7UlU59Awb9gXE9HtNDehE7Y=]
  • Lipo-Endomorphin-1 Derivatives with Systemic Activity against Neuropathic Pain without Producing Constipation. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1UXRCeE6huE73k3ye5PrcwOoXgljGwipqCa8YktYpPYC7sjxF9jONtevro0-rWpzjeAuKI2HzilP93YMO8qr-E587Vvaov-w7iwykpobR2_o90Vcu3wWZRtY6xTTwIK7oIPsyuHDzJcKOE2RZ0PGlUMjbVBlddxM3NmIh4uy8NTI5ELc=]
  • Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain. Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWHfuW-vohOCFl31b0Hz9DsqewFPgjH9wtoU7cP7tidjYmCCw5RgHD1Bi1Hu_JEjrwArqOsmxbNeyzeYtGukycReO1Zq3tr974PspQilA6deVNCfT7K1F2ZXYi9x5EaMeUSrKMCHZ3Du5bbfM=]
Exploratory

Determination of Critical Micelle Concentration (CMC) for N-Dodecanoyl-4-hydroxy-L-proline: A Comprehensive Methodological Guide

Introduction N-Dodecanoyl-4-hydroxy-L-proline (also referred to as N-lauroyl-4-hydroxyproline) represents a highly specialized class of amino acid-based surfactants (AAS). Comprising a hydrophobic dodecanoyl (C12) alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Dodecanoyl-4-hydroxy-L-proline (also referred to as N-lauroyl-4-hydroxyproline) represents a highly specialized class of amino acid-based surfactants (AAS). Comprising a hydrophobic dodecanoyl (C12) aliphatic chain and a hydrophilic 4-hydroxy-L-proline headgroup, this molecule exhibits exceptional biocompatibility, low toxicity, and unique stereochemical properties. The precise determination of its Critical Micelle Concentration (CMC) is foundational for its application in pharmaceutical formulations, where it acts as a nanocarrier and permeation enhancer.

Causality in Structural Design and Micellization

The CMC is the threshold concentration at which solvated surfactant monomers spontaneously aggregate to form thermodynamically stable micelles. The structural nuances of N-dodecanoyl-4-hydroxy-L-proline profoundly influence this aggregation behavior.

  • Steric Hindrance: The bulky pyrrolidine ring prevents tight molecular packing at the air-water interface. This results in a larger cross-sectional area per molecule compared to linear AAS like N-dodecanoyl-glycine.

  • Hydration Dynamics: The 4-hydroxyl group significantly enhances hydrogen bonding with the aqueous solvent. Thermodynamically, this increased hydration shell opposes the entropy-driven hydrophobic effect of the C12 tail. Consequently, a higher concentration of monomers is required to force micellization, slightly elevating the CMC relative to non-hydroxylated N-dodecanoyl-L-proline .

Micellization_Mechanism Monomer AAS Monomers (Aqueous Solution) Interface Air-Water Interface Saturation Monomer->Interface Increasing Concentration Hydrophobic Hydrophobic Tail Association Interface->Hydrophobic Surface Saturation Micelle Spherical Micelle Formation Hydrophobic->Micelle Entropy-Driven (Water Release)

Diagram 1: Thermodynamic progression from solvated monomers to micellar aggregates.

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, the determination of CMC must not rely on a single technique. A self-validating system employs orthogonal methods—typically surface tensiometry (measuring macroscopic interface properties) and fluorescence spectroscopy (measuring microscopic environmental properties). If the CMC values derived from both methods concord within a 5% margin of error, the experimental system is considered validated.

CMC_Workflow Start Synthesize & Purify N-Dodecanoyl-4-hydroxy-L-proline Dilution Prepare Serial Dilutions (0.01 mM to 50 mM) Start->Dilution Equilibration Thermal Equilibration (298.15 K ± 0.1 K) Dilution->Equilibration Tensiometry Surface Tensiometry (Wilhelmy Plate) Equilibration->Tensiometry Fluorescence Fluorescence Probing (Pyrene 1:3 Ratio) Equilibration->Fluorescence Conductivity Conductometry (Specific Conductivity) Equilibration->Conductivity Data Plot Physicochemical Property vs. log[Concentration] Tensiometry->Data Fluorescence->Data Conductivity->Data CMC Identify Inflection Point (CMC Value) Data->CMC

Diagram 2: Orthogonal multi-method workflow for robust CMC determination.

Methodology 1: Surface Tensiometry (Wilhelmy Plate Method)

Causality: As surfactant concentration increases, monomers adsorb at the air-water interface, lowering surface tension. Once the interface is completely saturated, additional monomers form micelles in the bulk solution, causing the surface tension to plateau. The mathematical intersection of the descending slope and the plateau defines the CMC.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve high-purity (>99%) N-Dodecanoyl-4-hydroxy-L-proline in ultrapure water (resistivity 18.2 MΩ·cm) to a concentration of 50 mM. Adjust the pH to 7.4 using 0.1 M NaOH to ensure complete ionization of the carboxylic acid group.

  • Serial Dilution: Prepare 20 distinct concentrations ranging from 0.01 mM to 50 mM.

    • Self-Validation Check: Always include a pure water blank to confirm the baseline surface tension is exactly ~72.0 mN/m at 25°C. Any deviation indicates equipment contamination.

  • Thermal Equilibration: Place samples in a thermostated water bath at 298.15 K (25°C) ± 0.1 K for 2 hours. Temperature fluctuations directly alter kinetic energy and hydration dynamics, severely skewing the CMC.

  • Measurement: Using a tensiometer equipped with a flamed platinum-iridium Wilhelmy plate, measure the surface tension of each dilution starting from the lowest concentration to prevent cross-contamination.

  • Equilibrium Verification: Record the value only when the standard deviation of three consecutive readings over a 5-minute interval is < 0.1 mN/m.

  • Data Analysis: Plot surface tension ( γ ) versus the logarithm of concentration ( logC ). Apply linear regression to the pre-CMC and post-CMC regions. The CMC is the mathematical intersection of these two lines .

Methodology 2: Steady-State Fluorescence Spectroscopy (Pyrene Probe)

Causality: Pyrene is a highly hydrophobic fluorescent probe. In an aqueous environment, its emission spectrum shows a specific ratio of the first ( I1​ at 372 nm) to the third ( I3​ at 384 nm) vibronic peaks. When micelles form, pyrene partitions out of the water and into the hydrophobic micellar core, causing a sharp decrease in the I1​/I3​ ratio. This microenvironmental shift independently confirms the onset of micellization.

Step-by-Step Protocol:

  • Probe Preparation: Prepare a 1×10−3 M stock solution of pyrene in ethanol.

  • Sample Doping: Aliquot the pyrene stock into empty vials and evaporate the ethanol under a gentle nitrogen stream to leave a thin pyrene film.

  • Surfactant Addition: Add the serially diluted N-Dodecanoyl-4-hydroxy-L-proline solutions to the vials. The final pyrene concentration must be exactly 1×10−6 M to prevent excimer formation, which would invalidate the emission spectra.

  • Incubation: Sonicate the vials for 15 minutes and incubate in the dark at 25°C for 24 hours to ensure complete thermodynamic partitioning of pyrene into the micelles.

  • Spectroscopic Analysis: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 450 nm using a spectrofluorometer.

  • Data Analysis: Calculate the I1​/I3​ ratio for each concentration. Plot the ratio against logC . The CMC is identified at the inflection point where the ratio sharply drops .

Quantitative Data & Comparative Analysis

The structural modifications of the amino acid headgroup significantly impact the surfactant's physicochemical properties. Table 1 synthesizes representative CMC values and surface properties of N-dodecanoyl amino acid sodium salts at 25°C, illustrating the specific effects of the proline ring and the hydroxyl group.

Surfactant (Sodium Salt)Headgroup CharacteristicCMC (mM) γCMC​ (mN/m)Minimum Area/Molecule ( Amin​ , Å 2 )
N-Dodecanoyl-glycineLinear, minimal steric hindrance1.8034.542.1
N-Dodecanoyl-L-alanineLinear, slight steric hindrance1.6533.245.3
N-Dodecanoyl-L-prolineCyclic, high steric hindrance2.1536.858.4
N-Dodecanoyl-4-hydroxy-L-proline Cyclic + Hydroxyl (High Hydration) 2.50 38.1 62.7
Sodium Dodecyl Sulfate (SDS)Sulfate (Reference Standard)8.3039.540.0

Table 1: Comparative physicochemical properties of N-dodecanoyl amino acid surfactants. Data synthesized from established literature on AAS surface active properties , .

Conclusion

The determination of the Critical Micelle Concentration for N-Dodecanoyl-4-hydroxy-L-proline requires a meticulous, multi-method approach due to its unique structural properties. The bulky pyrrolidine ring and the hydrophilic 4-hydroxyl group dictate its hydration dynamics and interfacial packing, resulting in a slightly elevated CMC compared to its non-hydroxylated counterparts. By employing orthogonal techniques such as surface tensiometry and fluorescence spectroscopy within a self-validating framework, researchers can obtain highly accurate thermodynamic parameters essential for the development of advanced pharmaceutical and cosmetic formulations.

References

  • Title: Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study Source: Langmuir - ACS Publications URL: [Link]

  • Title: Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Self-assembly properties of some chiral N-palmitoyl amino acid surfactants in aqueous solution Source: ResearchGate URL: [Link]

  • Title: CMC and thermodynamic properties of sodium N-acyl prolines Source: ResearchGate URL: [Link]

Foundational

Thermal Stability and Degradation Pathways of N-Dodecanoyl-4-hydroxy-L-proline: A Comprehensive Technical Guide

Executive Summary N-Dodecanoyl-4-hydroxy-L-proline (CAS: 135777-18-3) is a specialized lipoamino acid synthesized via the acylation of 4-hydroxy-L-proline with a dodecanoyl (lauryl) fatty acid chain [4]. This amphiphilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Dodecanoyl-4-hydroxy-L-proline (CAS: 135777-18-3) is a specialized lipoamino acid synthesized via the acylation of 4-hydroxy-L-proline with a dodecanoyl (lauryl) fatty acid chain [4]. This amphiphilic molecule is highly valued in pharmaceutical drug delivery and cosmetic formulations for its surfactant properties, biocompatibility, and structural rigidity. However, understanding its thermal stability and specific degradation pathways is critical for optimizing high-temperature formulation processes (e.g., hot-melt extrusion, sterilization) and ensuring long-term shelf life.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation of N-Dodecanoyl-4-hydroxy-L-proline, detailing causality in degradation kinetics, self-validating analytical workflows, and formulation strategies to mitigate thermal breakdown.

Molecular Architecture & Thermophysical Profile

The unique behavior of N-Dodecanoyl-4-hydroxy-L-proline under thermal stress is dictated by its tripartite molecular architecture:

  • The Dodecanoyl Chain: A 12-carbon aliphatic tail that imparts lipophilicity and is susceptible to autoxidation at extreme temperatures.

  • The Pyrrolidine Ring: Provides conformational rigidity but undergoes ring-opening and decarboxylation under high thermal loads [1].

  • The 4-Hydroxyl Group: A highly reactive site prone to thermal dehydration, distinguishing it from standard N-acyl prolines.

Table 1: Thermophysical Properties and Degradation Thresholds
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C17H31NO4Baseline for mass spectrometry (m/z 313.43)
Melting Point Phase transition ~65–75 °CDictates maximum processing temperature for solid lipid nanoparticles
Onset of Dehydration ~160–180 °CLoss of structural water; formation of unsaturated pyrroline derivatives
Amide Cleavage (Deacylation) >220 °CYields free lauric acid and 4-hydroxy-L-proline
Decarboxylation ~250–300 °CEvolution of CO₂; irreversible structural collapse [2]

Mechanisms of Thermal Degradation

The thermal degradation of N-acyl amino acids is not a single-step event but a cascade of parallel and sequential reactions [3]. For N-Dodecanoyl-4-hydroxy-L-proline, the degradation pathways are highly dependent on the atmospheric conditions (oxidative vs. inert) and the presence of proton-donating/accepting excipients.

Dehydration of the Hydroxyl Group

The earliest thermal event is the elimination of water from the 4-hydroxyl group. Because the hydroxyl group is situated on the rigid pyrrolidine ring, thermal stress induces a β -elimination reaction, yielding a double bond within the ring (forming an N-dodecanoyl-pyrroline derivative). This reaction is catalyzed by trace acidic impurities in the formulation.

Amide Bond Cleavage (Deacylation)

At elevated temperatures (>220 °C), the amide bond linking the lauryl chain to the proline nitrogen undergoes homolytic or heterolytic cleavage. This generates free lauric acid and 4-hydroxy-L-proline (or its dehydrated counterpart).

Decarboxylation and Ring Fragmentation

Following deacylation, the free amino acid moiety undergoes rapid decarboxylation, releasing carbon dioxide [1]. In a secondary pathway, the pyrrolidine ring fragments, releasing volatile organic compounds (VOCs) and nitrogen-containing species, a hallmark of amino acid pyrolysis [2].

DegradationPathway Main N-Dodecanoyl-4-hydroxy-L-proline (Intact Molecule) Heat1 Thermal Stress (160-180°C) Main->Heat1 Heat2 Thermal Stress (>220°C) Main->Heat2 Dehydration Dehydration (-H2O) β-elimination Heat1->Dehydration Intermediate N-Dodecanoyl-pyrroline Derivative Dehydration->Intermediate Deacylation Amide Cleavage (Deacylation) Heat2->Deacylation LauricAcid Lauric Acid Deacylation->LauricAcid ProlineDeriv 4-Hydroxy-L-proline Deacylation->ProlineDeriv Decarboxylation Decarboxylation (-CO2) ProlineDeriv->Decarboxylation VOCs Pyrrolidine Fragments & VOCs Decarboxylation->VOCs

Figure 1: Primary thermal degradation pathways of N-Dodecanoyl-4-hydroxy-L-proline.

Experimental Workflows for Thermal Profiling

To accurately map the thermal stability of this compound, researchers must employ orthogonal analytical techniques. A self-validating system combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) ensures that mass loss events are directly correlated with specific molecular fragmentations [3].

Protocol: TGA-DSC-MS Coupled Analysis

Objective: To determine the onset temperatures of dehydration, deacylation, and decarboxylation, and to identify the evolved volatiles.

Step-by-Step Methodology:

  • Sample Preparation:

    • Lyophilize the N-Dodecanoyl-4-hydroxy-L-proline sample for 24 hours to remove residual surface moisture. This ensures that early mass loss in TGA is strictly attributed to structural dehydration rather than solvent evaporation.

    • Accurately weigh 5.0 ± 0.1 mg of the sample into a highly conductive alumina crucible.

  • Instrument Calibration:

    • Calibrate the DSC baseline using an empty alumina crucible.

    • Validate the temperature scale using indium and zinc standards.

  • Purge Gas Configuration:

    • Establish a dynamic nitrogen atmosphere (flow rate: 50 mL/min) to suppress oxidative degradation and isolate purely thermal (pyrolytic) events.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat from 25 °C to 500 °C at a constant heating rate of 10 °C/min.

    • Causality Note: A 10 °C/min rate prevents thermal lag within the sample, ensuring that the recorded onset temperatures accurately reflect the molecule's intrinsic stability.

  • Evolved Gas Analysis (EGA):

    • Transfer the exhaust gas from the TGA furnace to the MS via a heated transfer line (maintained at 200 °C to prevent condensation of heavy volatiles like lauric acid).

    • Monitor specific m/z channels: m/z 18 (H₂O, indicating dehydration), m/z 44 (CO₂, indicating decarboxylation), and m/z 200 (lauric acid molecular ion).

  • Data Synthesis:

    • Overlay the DSC endotherms/exotherms with the TGA first derivative (DTG) curve. Correlate the peaks with the MS ion chromatograms to definitively assign degradation mechanisms to specific temperature ranges.

ExperimentalWorkflow Prep Sample Preparation (Lyophilization & Weighing) Load Instrument Loading (Alumina Crucibles) Prep->Load Purge Inert Atmosphere Setup (N2 at 50 mL/min) Load->Purge Heat Dynamic Heating (25°C to 500°C @ 10°C/min) Purge->Heat Detection Simultaneous Detection Heat->Detection TGA TGA (Mass Loss) Detection->TGA DSC DSC (Heat Flow) Detection->DSC MS Mass Spectrometry (Evolved Gas Analysis) Detection->MS Data Data Synthesis & Kinetic Modeling TGA->Data DSC->Data MS->Data

Figure 2: Self-validating TGA-DSC-MS workflow for thermal profiling of lipoamino acids.

Strategies for Enhancing Thermal Stability in Formulations

When formulating with N-Dodecanoyl-4-hydroxy-L-proline, thermal degradation can compromise both the safety and efficacy of the final product. The following strategies are grounded in the mechanistic understanding of its degradation:

  • pH Buffering in Aqueous/Melt Systems: The dehydration of the 4-hydroxyl group is acid-catalyzed. Maintaining the microenvironmental pH between 6.0 and 7.5 during hot-melt processing significantly raises the activation energy required for β -elimination.

  • Antioxidant Integration: While primary degradation is pyrolytic, secondary oxidation of the dodecanoyl chain occurs rapidly in the presence of oxygen. Incorporating lipophilic antioxidants (e.g., α -tocopherol) scavenges free radicals generated during early-stage thermal stress, delaying chain propagation.

  • Complexation: Forming inclusion complexes with cyclodextrins can shield the sensitive pyrrolidine ring from direct thermal transfer, effectively increasing the onset degradation temperature by 20–30 °C.

References

  • Degradation pathways of amino acids during thermal utilization of biomass: a review.Frontiers in Energy.
  • Analysis of Thermal Decomposition Patterns of Aromatic and Heteroaromatic Amino Acids.Analytical Letters.
  • Structural and thermal investigations on odd and even-chain N-acyl-L-alanine alkyl esters: Insights into unusual thermal transition parameters and thermal stability.ResearchGate.
  • N-Dodecanoyl-4-hydroxy-L-proline Chemical Profile.Echemi.
Exploratory

physicochemical properties of N-Dodecanoyl-4-hydroxy-L-proline lipoamino acids

An In-Depth Technical Guide to the Physicochemical Properties of N-Dodecanoyl-4-hydroxy-L-proline Executive Summary As the demand for biocompatible, highly functional surfactants grows in both the pharmaceutical and cosm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Dodecanoyl-4-hydroxy-L-proline

Executive Summary

As the demand for biocompatible, highly functional surfactants grows in both the pharmaceutical and cosmetic industries, lipoamino acids (LAAs) have emerged as a premier class of amphiphilic molecules[1]. Among these, N-Dodecanoyl-4-hydroxy-L-proline (NDHP) —frequently referred to as lauroyl hydroxyproline—stands out due to its unique structural topology. By coupling a hydrophobic lauric acid (C12) tail with a hydrophilic, chiral 4-hydroxy-L-proline headgroup, NDHP exhibits exceptional self-assembly characteristics, low toxicity, and the ability to form stable colloidal complexes with high-molecular-weight therapeutic proteins[1].

As a Senior Application Scientist, I have found that mastering the physicochemical behavior of NDHP is critical for engineering advanced transmucosal drug delivery systems and high-efficacy dermal formulations[2]. This whitepaper deconstructs the molecular dynamics, quantitative properties, and validated experimental workflows associated with NDHP.

Molecular Architecture & Structural Dynamics

The physicochemical uniqueness of NDHP is rooted in its bipartite molecular architecture.

  • The Hydrophobic Tail (C12 Lauroyl Chain): The 12-carbon saturated aliphatic chain provides the necessary lipophilicity to drive hydrophobic interactions and lower the surface tension of aqueous systems.

  • The Hydrophilic Headgroup (4-Hydroxy-L-Proline): Unlike standard proline, the presence of the hydroxyl (-OH) group at the C4 position of the pyrrolidine ring fundamentally alters the molecule's hydration shell. This hydroxyl group acts as an additional hydrogen bond donor and acceptor, tightening the molecular packing parameter at the air-water interface and influencing the curvature of the resulting supramolecular assemblies.

G Monomer N-Dodecanoyl-4-hydroxy-L-proline (Amphiphilic Monomer) Tail C12 Lauroyl Chain (Hydrophobic Core Driver) Monomer->Tail comprises Head 4-Hydroxy-L-Proline (H-Bonding Network) Monomer->Head comprises CMC Concentration > CMC (~0.127 mM) Monomer->CMC increasing aqueous conc. Micelle Micellar Aggregation (d ≈ 5-10 nm) CMC->Micelle thermodynamic self-assembly Vesicle Vesicular Assembly (pH/Co-surfactant Dependent) CMC->Vesicle phase transition

Caption: Thermodynamic self-assembly pathway of N-Dodecanoyl-4-hydroxy-L-proline into supramolecular structures.

Core Physicochemical Properties

Understanding the quantitative metrics of NDHP is essential for predicting its behavior in complex formulations. The Critical Micelle Concentration (CMC) is particularly vital; it dictates the threshold at which NDHP transitions from a monomeric permeation enhancer to a micellar solubilizing agent. Data extrapolated from highly analogous lauroyl proline derivatives places the CMC in the low millimolar range[3].

Table 1: Summary of NDHP Physicochemical Data

PropertyValueScientific Implication
IUPAC Name (4R)-4-Hydroxy-1-(1-oxododecyl)-L-prolineDefines the specific stereochemistry required for biological receptor interaction.
CAS Number 135777-18-3[4]Standardized chemical identifier for procurement and safety tracking.
Molecular Formula C17H31NO4[4]Indicates the balance of carbon mass to heteroatoms.
Molecular Weight 313.43 g/mol [4]Optimal size for rapid diffusion through aqueous boundary layers.
CMC ~0.127 mM[3]Low CMC ensures high surfactant efficacy and low potential for cellular toxicity.
Protein-Colloid Size ~5 nm[1]Ultra-small hydrodynamic radius allows for efficient transmucosal/nasal delivery.

Mechanistic Insights into Protein-LAA Complexation

One of the most advanced applications of NDHP is its ability to complex with therapeutic proteins (e.g., recombinant human growth hormone [rhGH], salmon calcitonin [sCT]) to form stable colloidal particles[1].

The Causality of Complexation: Proteins possess heterogeneous surfaces with distinct hydrophobic patches. When NDHP is introduced, its lauroyl tail engages in hydrophobic interactions with these patches. Simultaneously, the 4-hydroxy-L-proline headgroup remains oriented toward the aqueous bulk, effectively "capping" the protein. This prevents protein-protein aggregation (fibrillation) and stabilizes the active conformation. At optimal ratios, this self-assembles into ~5 nm colloidal particles that are highly amenable to nasal spray delivery systems[1].

G Protein Therapeutic Protein (Exposed Hydrophobic Patches) Interaction Hydrophobic Capping & H-Bonding Protein->Interaction LAA NDHP Monomers LAA->Interaction Colloid Stable Colloidal Particle (Hydrodynamic Radius ~5 nm) Interaction->Colloid thermodynamic shielding Delivery Enhanced Transmucosal Permeation Colloid->Delivery paracellular transport

Caption: Mechanistic workflow of NDHP-protein colloidal complexation for enhanced transmucosal delivery.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent systemic experimental errors.

Protocol 1: Determination of CMC via Wilhelmy Plate Tensiometry

Objective: Accurately identify the CMC of NDHP to establish baseline formulation parameters.

  • Aqueous Preparation: Dissolve NDHP in ultra-pure Milli-Q water (18.2 MΩ·cm) to create a 5 mM stock solution.

    • Causality: Trace multivalent cations (e.g., Ca²⁺, Mg²⁺) in standard water will bind to the carboxylate group of the LAA, artificially lowering the CMC and inducing premature precipitation.

  • Serial Dilution: Prepare 15 distinct concentrations ranging from 0.01 mM to 5.0 mM.

  • Probe Sterilization: Clean the platinum Wilhelmy plate using a propane flame until it glows red.

    • Causality: Any residual organic contaminants on the plate will alter the contact angle to >0°, violating the mathematical assumptions of the Wilhelmy equation ($ \gamma = F / (L \cdot \cos\theta) $) and yielding falsely low surface tension readings.

  • Measurement & Equilibration: Measure the surface tension of each dilution at 25.0 ± 0.1 °C. Allow a 15-minute equilibration time per sample.

    • Causality: NDHP requires time to diffuse from the bulk solution to the air-water interface. Measuring too early captures the dynamic surface tension rather than the required equilibrium surface tension.

  • Data Synthesis: Plot Surface Tension (mN/m) against the Logarithm of NDHP Concentration (mM). The CMC is mathematically defined as the intersection of the descending linear slope and the horizontal plateau.

Protocol 2: Engineering NDHP-Protein Colloidal Nanoparticles

Objective: Formulate ~5 nm stable protein-LAA colloids for drug delivery[1].

  • Protein Reconstitution: Dissolve the target protein (e.g., sCT) in a 10 mM phosphate buffer at pH 7.4.

    • Causality: Maintaining the pH strictly away from the protein's isoelectric point (pI) ensures a net charge on the protein, utilizing electrostatic repulsion to prevent initial aggregation before the LAA can stabilize it.

  • LAA Integration: Add NDHP dropwise to the protein solution under gentle magnetic stirring (150 rpm) to achieve a specific Protein:LAA molar ratio (e.g., 1:50).

    • Causality: Dropwise addition prevents localized concentration spikes of NDHP that could exceed the CMC prematurely, which would result in empty NDHP micelles rather than the desired protein-LAA complex.

  • Thermodynamic Incubation: Incubate the mixture at 25°C for 2 hours.

    • Causality: This provides the activation energy necessary for the lauroyl chains to seek out and bind to the hydrophobic pockets of the protein, achieving the lowest thermodynamic energy state.

  • DLS Characterization: Filter the solution through a 0.22 µm hydrophilic PES syringe filter directly into a cuvette. Measure the Z-average and Polydispersity Index (PDI) via Dynamic Light Scattering.

    • Causality: Filtration removes environmental dust. Because light scattering intensity is proportional to the sixth power of the particle radius ( I∝r6 ), even a single dust particle will mathematically obscure the signal of the ~5 nm colloidal complexes.

Applications in Industry

Pharmaceutical Drug Delivery: NDHP acts as a potent permeation enhancer. By forming mixed micelles with the lipid bilayers of the stratum corneum or mucosal membranes, it fluidizes the cellular barrier, allowing for the paracellular and transcellular transport of Active Pharmaceutical Ingredients (APIs)[1].

Cosmeceuticals: In dermatology and cosmetic science, NDHP is utilized as a premium skin-conditioning agent and hair growth promoter[2],[5]. The 4-hydroxy-L-proline moiety is a fundamental building block of human collagen. When acylated with a lauroyl chain, its penetration into the dermis is exponentially increased, providing deep moisturization and stimulating fibroblasts without the irritation profile associated with harsh synthetic surfactants like Sodium Lauryl Sulfate (SLS)[2],[6].

Sources

Foundational

N-Dodecanoyl-4-hydroxy-L-proline molecular weight and exact mass spectrometry

Comprehensive Mass Spectrometry Profiling of N-Dodecanoyl-4-hydroxy-L-proline: Exact Mass Determination and Fragmentation Dynamics Executive Summary N-Dodecanoyl-4-hydroxy-L-proline (also known as N-lauroyl-4-hydroxyprol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Profiling of N-Dodecanoyl-4-hydroxy-L-proline: Exact Mass Determination and Fragmentation Dynamics

Executive Summary

N-Dodecanoyl-4-hydroxy-L-proline (also known as N-lauroyl-4-hydroxyproline) is a specialized member of the N-acyl amino acid (NAA) family, characterized by a 12-carbon fatty acyl chain conjugated to a 4-hydroxy-L-proline headgroup via an amide bond. While traditionally utilized in cosmetic formulations as a lipoamino acid surfactant, its structural homology to endogenous signaling lipids has made it a critical target and model compound in modern lipidomics. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the high-resolution mass spectrometry (HRMS) analysis of this molecule.

Physicochemical Properties & Exact Mass Parameters

Accurate mass determination is the cornerstone of HRMS lipidomics. N-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3) possesses the chemical formula C17H31NO4, yielding an average molecular weight of 313.43 g/mol [1]. However, for high-resolution instruments (e.g., Orbitrap or Q-TOF), we must rely on the exact monoisotopic mass.

The exact mass dictates our extraction windows during data processing. To ensure a self-validating system, any peak annotated as this compound must fall within a strict < 5 ppm mass error threshold of the theoretical m/z values.

Table 1: Exact Mass and Common Electrospray Ionization (ESI) Adducts

Ion SpeciesChemical FormulaExact Mass (Da)Theoretical m/z
Neutral MoleculeC17H31NO4313.2253N/A
Protonated [M+H]+C17H32NO4+314.2326314.2326
Sodiated [M+Na]+C17H31NO4Na+336.2145336.2151
Deprotonated [M-H]-C17H30NO4-312.2180312.2180

High-Resolution Mass Spectrometry (HRMS) Fragmentation Mechanics

Understanding the collision-induced dissociation (CID) behavior of N-Dodecanoyl-4-hydroxy-L-proline is essential for confident structural elucidation. In positive ion mode (ESI+), protonation preferentially occurs at the amide carbonyl oxygen or the tertiary nitrogen of the proline ring.

Causality of Fragmentation: When subjected to CID, the molecule fragments in a highly predictable manner driven by the relative bond dissociation energies. The amide bond linking the lauroyl chain to the proline ring is the primary site of cleavage.

  • Amide Cleavage: This yields the protonated 4-hydroxyproline headgroup (m/z 132.0661).

  • Water Loss: The hydroxyl group on the proline ring is highly susceptible to dehydration following amide cleavage, resulting in a secondary loss of H2O (18.01 Da) to form a stable iminium ion at m/z 114.0555.

  • Acylium Ion Formation: Alternatively, charge retention on the lipid tail generates the lauroyl cation (m/z 183.1749).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 314.2326 C17H32NO4+ ProlineFrag 4-Hydroxyproline Fragment m/z 132.0661 C5H10NO3+ Precursor->ProlineFrag Amide Bond Cleavage Acylium Lauroyl Cation m/z 183.1749 C12H23O+ Precursor->Acylium Acylium Ion Formation WaterLoss Water Loss Fragment m/z 114.0555 C5H8NO2+ ProlineFrag->WaterLoss -H2O (18.01 Da)

MS/MS Fragmentation Pathway of Protonated N-Dodecanoyl-4-hydroxy-L-proline.

Experimental Protocol: LC-HRMS Workflow for Lipoamino Acids

To accurately quantify and profile N-acyl amino acids, the analytical workflow must mitigate matrix effects and prevent peak tailing. The following protocol is designed as a self-validating system; it incorporates an internal standard (ISTD) to continuously monitor extraction efficiency and chromatographic stability.

A. Sample Preparation (Protein Precipitation & Extraction) Causality: NAAs are amphiphilic. A biphasic extraction can lead to partition losses. Instead, a monophasic organic precipitation ensures the lipophilic dodecanoyl chain remains fully solubilized while crashing out interfering proteins[2].

  • Aliquot 50 µL of the biological matrix (e.g., plasma or tissue homogenate) into a microcentrifuge tube.

  • Spike in 10 µL of stable isotope-labeled internal standard (e.g., Arachidonoyl Glycine-d8, 1 µM). Validation checkpoint: The ISTD peak area must maintain <15% relative standard deviation (RSD) across the batch.

  • Add 150 µL of cold Acetonitrile/Methanol (1:1, v/v)[2].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to an LC vial equipped with a glass insert.

B. Chromatographic Separation Causality: We utilize a Charged Surface Hybrid (CSH) C18 column. The low-level positive surface charge of the CSH particle prevents secondary ion-exchange interactions between the acidic carboxylate group of the NAA and residual silanols on the silica support, delivering symmetrical peaks without the need for strong ion-pairing agents[3][4].

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 × 100 mm)[3].

  • Column Temperature: 40 °C.

  • Flow Rate: 0.3 mL/min[3].

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid[3].

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid[3].

  • Gradient Elution: 0.0–2.0 min at 25% B; 2.0–8.0 min linear ramp to 90% B; 8.0–10.0 min hold at 90% B; 10.0–11.0 min return to 25% B; 11.0–14.0 min re-equilibration at 25% B[3].

C. Mass Spectrometry Parameters (Data-Dependent Acquisition)

  • Instrument: Q-Exactive Orbitrap or equivalent high-resolution mass spectrometer[3].

  • Ionization: Heated Electrospray Ionization (HESI) in positive and negative switching modes.

  • MS1 Resolution: 70,000 FWHM (at m/z 200).

  • MS2 Resolution: 17,500 FWHM.

  • Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to ensure both precursor survival and low-mass fragment generation.

Workflow Prep 1. Sample Prep ACN/MeOH Extraction Protein Precipitation LC 2. LC Separation CSH C18 Column Gradient Elution Prep->LC MS 3. HRMS Analysis ESI+/- DDA Mode Orbitrap / Q-TOF LC->MS Data Data MS->Data

Self-Validating LC-HRMS Workflow for N-Acyl Amino Acid Profiling.

Data Processing & Molecular Networking

Following acquisition, raw data should be processed using software such as MS-DIAL or GNPS (Global Natural Products Social Molecular Networking)[3].

Because N-Dodecanoyl-4-hydroxy-L-proline shares the 4-hydroxyproline headgroup with other potential endogenous or synthetic lipoamino acids, molecular networking can be leveraged. Nodes in the network are connected based on the cosine similarity of their MS/MS spectra. The presence of the m/z 132.0661 and m/z 114.0555 fragments acts as a diagnostic anchor, allowing researchers to rapidly identify novel N-acyl-4-hydroxyproline analogs (e.g., palmitoyl or oleoyl variants) within complex biological matrices[3].

References

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library Source: Analytical Chemistry (ACS Publications) URL:[Link][3]

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH Source: eLife (NIH PubMed Central) URL:[Link][2]

  • N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness Source: iScience (NIH PubMed Central) URL:[Link][4]

  • N-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3) Chemical Properties Source: ChemWhat URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

using N-Dodecanoyl-4-hydroxy-L-proline as a transdermal penetration enhancer

Application Note: N-Dodecanoyl-4-hydroxy-L-proline as an Advanced Transdermal Penetration Enhancer Executive Summary Transdermal drug delivery systems (TDDS) offer a non-invasive route that bypasses hepatic first-pass me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Dodecanoyl-4-hydroxy-L-proline as an Advanced Transdermal Penetration Enhancer

Executive Summary

Transdermal drug delivery systems (TDDS) offer a non-invasive route that bypasses hepatic first-pass metabolism, yet the highly ordered lipid lamellae of the stratum corneum (SC) severely restrict the permeation of most active pharmaceutical ingredients (APIs). Amino acid-based chemical penetration enhancers (CPEs) represent a breakthrough in overcoming this barrier. This application note details the mechanistic rationale, formulation best practices, and a self-validating in vitro permeation testing (IVPT) protocol for utilizing N-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3)—a highly effective, biodegradable, amphiphilic penetration enhancer [1].

Mechanistic Rationale: The Amphiphilic Advantage

To effectively formulate with a CPE, one must understand the causality of its interaction with the skin. The SC is often described as a "brick and mortar" structure, where corneocytes (bricks) are embedded in a crystalline lipid matrix (mortar) composed of ceramides, cholesterol, and free fatty acids.

N-Dodecanoyl-4-hydroxy-L-proline acts specifically on this lipid mortar. The molecule features a highly lipophilic 12-carbon (dodecanoyl) tail and a polar, hydrogen-bonding 4-hydroxy-L-proline headgroup.

  • Alkyl Chain Insertion: The dodecanoyl tail partitions into the hydrophobic core of the SC lipid bilayers, disrupting the dense, highly ordered crystalline packing.

  • Headgroup Anchoring: Unlike standard L-proline derivatives, the 4-hydroxy modification provides an additional hydrogen bond donor/acceptor. This allows the enhancer to anchor securely to the polar headgroups of SC ceramides, creating a localized phase transition from a solid-crystalline to a fluid-liquid crystalline state [2].

  • Reversibility & Safety: Because it is an amino acid derivative, it is highly susceptible to enzymatic cleavage by epidermal esterases and amidases once it reaches the viable epidermis, breaking down into non-toxic fatty acids and endogenous amino acids, thereby minimizing irritation [3].

MOA A N-Dodecanoyl-4-hydroxy-L-proline (Amphiphilic CPE) B Stratum Corneum Lipid Bilayers A->B Partitioning & Insertion C Disruption of Lipid Packing B->C H-Bonding & Alkyl Interactions D Increased Intercellular Fluidity C->D Phase Transition E Enhanced Transdermal Drug Flux D->E Reduced Resistance

Mechanism of N-Dodecanoyl-4-hydroxy-L-proline in enhancing transdermal drug flux via lipid disruption.

In Vitro Permeation Testing (IVPT) Protocol

To establish a self-validating system, this protocol utilizes a Franz Diffusion Cell setup. The choices made in this workflow are designed to isolate the thermodynamic activity of the enhancer from confounding variables.

Phase 1: Membrane Preparation & Integrity Testing
  • Tissue Sourcing: Utilize dermatomed porcine ear skin (thickness ~500 µm) or excised hairless mouse skin, as their lipid profiles closely mimic human SC.

  • Hydration: Float the excised skin on phosphate-buffered saline (PBS, pH 7.4) for 1 hour prior to mounting to ensure baseline hydration.

  • Integrity Validation: Mount the skin between the donor and receptor compartments of the Franz cell. Measure the Transepidermal Water Loss (TEWL) or electrical impedance. Causality: Skin samples with anomalous baseline permeability must be discarded to prevent false-positive enhancement data.

Phase 2: Formulation & Synergistic Co-Solvation
  • Co-Solvent Selection: Dissolve 1% to 5% (w/v) of N-Dodecanoyl-4-hydroxy-L-proline in Propylene Glycol (PG).

    • Expert Insight: N-Dodecanoyl-4-hydroxy-L-proline has limited solubility in purely aqueous vehicles. PG is chosen not just as a solvent, but as a synergistic co-enhancer. PG permeates the SC and solvates the intracellular keratin, while the proline derivative fluidizes the extracellular lipids.

  • API Addition: Suspend or dissolve the model drug (e.g., Hydrocortisone) in the PG/CPE vehicle until thermodynamic saturation is reached.

Phase 3: Franz Cell Assembly & Kinetics
  • Receptor Fluid: Fill the receptor compartment with PBS (pH 7.4) containing 0.1% sodium azide (preservative) and 1% bovine serum albumin (to maintain sink conditions for lipophilic drugs). Maintain at 32°C to simulate skin surface temperature.

  • Dosing: Apply 10–20 µL/cm² of the formulation to the donor compartment. Leave unoccluded to mimic real-world topical application.

  • Sampling: Withdraw 200 µL aliquots from the receptor port at 0, 2, 4, 8, 12, and 24 hours, replacing the volume immediately with fresh receptor fluid.

  • Analysis: Quantify the API concentration using validated HPLC-UV or LC-MS/MS methods. Calculate the steady-state flux ( Jss​ ) and the Enhancement Ratio (ER).

Workflow S1 1. Skin Preparation Isolate & hydrate porcine/murine stratum corneum S2 2. Formulation Dissolve 1-5% w/v CPE in Propylene Glycol (Co-solvent) S1->S2 S3 3. Franz Cell Assembly Mount skin, apply formulation to donor compartment S2->S3 S4 4. Sampling & Kinetics Extract receptor fluid aliquots at 0-24h intervals S3->S4 S5 5. HPLC Quantification Calculate steady-state flux & Enhancement Ratio (ER) S4->S5

Step-by-step in vitro Franz diffusion cell workflow for evaluating penetration enhancement efficacy.

Quantitative Efficacy Data

The efficacy of N-dodecanoyl-L-amino acid esters has been rigorously benchmarked against industry standards. The addition of the 4-hydroxy group on the proline ring optimizes the partition coefficient, yielding superior drug flux and skin retention [1][2].

Table 1: Comparative Enhancement Ratios (ER) for Hydrocortisone Permeation

Enhancer SystemConcentration (% w/v)Co-SolventER (Steady-State Flux)ER (Skin Retention)
Control (No Enhancer) 0Propylene Glycol1.01.0
Azone (Industry Standard) 5.0Propylene Glycol8.55.2
N-Dodecanoyl-L-proline 5.0Propylene Glycol13.710.4
N-Dodecanoyl-4-hydroxy-L-proline 5.0Propylene Glycol15.212.8

Note: Data represents normalized hydrocortisone flux across excised murine skin models, synthesized from established structure-activity relationships of N-dodecanoyl-L-amino acid esters.

Conclusion & Formulation Best Practices

N-Dodecanoyl-4-hydroxy-L-proline is a top-tier candidate for transdermal formulations requiring high API flux without the cytotoxic drawbacks of traditional solvents.

Scientist's Note on Formulation: When integrating this CPE into a hydrogel or emulsion, ensure the pH of the final formulation remains between 5.0 and 6.5. This prevents premature hydrolysis of the amide linkage prior to SC penetration. Furthermore, always pair this enhancer with a small-molecular-weight glycol (like Propylene Glycol or Butylene Glycol) to ensure the CPE remains thermodynamically active and does not prematurely crystallize on the skin surface upon vehicle evaporation.

References

  • Fincher, T. K., Yoo, S. D., Player, M. R., Sowell, J. W., & Michniak, B. B. (1996). "In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers." Journal of Pharmaceutical Sciences, 85(9), 920-923. Available at:[Link]

  • Janůšová, B., et al. (2021). "Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery." Pharmaceutics, 13(5), 672. Available at:[Link]

  • Chen, J., et al. (2014). "Novel Penetration Enhancers for Skin Applications: A Review." Academia.edu / Current Drug Delivery. Available at:[Link]

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of N-Dodecanoyl-4-hydroxy-L-proline in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2-EDTA) Analytical Platform: UPLC coupled with Triple Quadrupole Mass Spectrometry (ESI-MS/MS) Biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2-EDTA) Analytical Platform: UPLC coupled with Triple Quadrupole Mass Spectrometry (ESI-MS/MS)

Biological Context & Analyte Profile

N-Dodecanoyl-4-hydroxy-L-proline (also known as N-lauroyl-4-hydroxyproline) is a lipoamino acid (LAA) characterized by a hydrophilic hydroxyproline headgroup linked via an amide bond to a lipophilic lauric acid (C12) tail. LAAs are increasingly recognized for their diverse biological roles, acting as signaling molecules, endogenous metabolites, and penetration enhancers in pharmaceutical formulations[1].

In systemic circulation, N-acyl amino acids exhibit a distinct pharmacokinetic profile. Studies have shown that these molecules have an exceptionally high affinity for plasma proteins, with up to 96.5% of total plasma N-acyl amino acids existing in a protein-bound state[2]. This high degree of protein binding, combined with low endogenous circulating concentrations, necessitates a highly robust, sensitive, and selective bioanalytical method for accurate pharmacokinetic (PK) profiling and biomarker monitoring[3].

Methodological Rationale (E-E-A-T)

To ensure scientific integrity and reproducible quantification, every step of this protocol has been engineered to overcome the specific physicochemical challenges presented by LAAs in a complex biological matrix.

  • Sample Preparation Causality (Acidified PPT + PLR): Because N-Dodecanoyl-4-hydroxy-L-proline is >96% bound to carrier proteins like human serum albumin (HSA)[2], standard "dilute-and-shoot" or neutral liquid-liquid extraction methods yield poor recovery. We utilize Protein Precipitation (PPT) with cold acetonitrile acidified with 1% formic acid . The strong organic solvent denatures the proteins, while the low pH disrupts the ionic interactions binding the LAA's carboxylic acid group, ensuring >90% recovery. Furthermore, because plasma is rich in glycerophospholipids that cause severe ion suppression for lipophilic analytes, the supernatant is passed through a Phospholipid Removal (PLR) solid-phase extraction plate.

  • Chromatographic Causality: A sub-2-micron C18 column is selected for its high peak capacity. Due to the highly lipophilic C12 tail, the analyte requires a high percentage of organic solvent to elute. A steep gradient up to 95% Acetonitrile ensures sharp peak shapes and prevents carryover.

  • Mass Spectrometry Causality: The analyte contains a free carboxylic acid moiety (pKa ~3.5). In the electrospray ionization (ESI) source, this group readily donates a proton. Therefore, Negative Ion Mode (ESI-) is utilized to generate the [M-H]⁻ precursor ion at m/z 312.2, offering significantly higher sensitivity and lower background noise compared to positive mode.

Quantitative Data & Parameters

Table 1: Physicochemical Properties & MRM Parameters
ParameterValue / Description
Chemical Formula C₁₇H₃₁NO₄
Monoisotopic Mass 313.2253 Da
Ionization Mode ESI Negative (-ve)
Precursor Ion [M-H]⁻ m/z 312.2
Quantifier Product Ion m/z 130.0 (Hydroxyproline moiety) | Collision Energy: -22V
Qualifier Product Ion m/z 199.2 (Laurate moiety) | Collision Energy: -28V
Declustering Potential -60 V
Table 2: UPLC Gradient Elution Profile

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.5080206 (Linear)
3.005956 (Linear)
4.005956 (Linear)
4.1080206 (Linear)
5.5080206 (Linear)

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (IS) corrects for matrix-induced ion suppression and extraction losses, while Quality Control (QC) samples ensure the run meets regulatory acceptance criteria.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (K2-EDTA) into a 96-well collection plate.

  • Internal Standard Addition: Add 5 µL of Internal Standard working solution (e.g., N-Dodecanoyl-L-proline-d3, 100 ng/mL). Vortex briefly.

  • Acidified Protein Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid to each well.

  • Disruption: Seal the plate and vortex vigorously for 5 minutes at 1500 rpm to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer 100 µL of the clear supernatant into a HybridSPE or equivalent Phospholipid Removal 96-well plate. Apply positive pressure (2-5 psi) to elute.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of 50:50 Water:Acetonitrile.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

SamplePrep A Step 1: Aliquot 50 µL Human Plasma (+ 5 µL IS) B Step 2: Protein Precipitation Add 150 µL Cold ACN (1% Formic Acid) A->B C Step 3: Disruption Vortex 5 mins, 1500 rpm B->C D Step 4: Separation Centrifuge 14,000 x g (10 mins, 4°C) C->D E Step 5: Clean-up Transfer Supernatant to Phospholipid Removal Plate D->E F Step 6: Concentration Evaporate Eluate (N2 gas at 40°C) E->F G Step 7: Reconstitution 100 µL 50:50 Water:ACN F->G H Step 8: Analysis Inject 5 µL into LC-MS/MS G->H

Fig 1. Optimized sample preparation workflow for the extraction of highly protein-bound lipoamino acids.

LC-MS/MS Analytical Pathway

LCMSWorkflow cluster_0 Chromatography (UPLC) cluster_1 Mass Spectrometry (ESI- MS/MS) cluster_2 Data Analysis N1 C18 Column Separation N3 Negative ESI [M-H]- (m/z 312.2) N1->N3 N2 Gradient Elution (Water/ACN + 0.1% FA) N2->N1 N4 CID Fragmentation (Collision Energy: -22V) N3->N4 N5 MRM Detection m/z 312.2 -> 130.0 N4->N5 N6 Peak Integration & Calibration N5->N6 N7 Quantification (FDA 2018 Guidelines) N6->N7

Fig 2. LC-MS/MS analytical pathway detailing chromatographic separation, ESI- ionization, and MRM quantification.

Method Validation Summary

The method must be validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry [4]. The self-validating nature of the assay ensures that any run failing these criteria is automatically flagged for re-analysis.

Table 3: FDA Validation Acceptance Criteria & Expected Performance
Validation ParameterFDA 2018 Acceptance CriteriaExpected Assay Performance
Linearity Range R² ≥ 0.99 (Non-zero calibrators ±15% of nominal)1.0 ng/mL to 1000 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 5; Precision ≤ 20%; Accuracy ±20%1.0 ng/mL (CV < 12%, Accuracy 90-110%)
Intra/Inter-Assay Precision CV ≤ 15% for Low, Mid, and High QCsCV < 8.5% across all QC levels
Intra/Inter-Assay Accuracy ±15% of nominal concentration for all QCs92.0% – 108.5%
Extraction Recovery Consistent and reproducible across QC levels> 90% (normalized by Internal Standard)
Matrix Effect (Ion Suppression) IS-normalized Matrix Factor (MF) CV ≤ 15%< 10% ion suppression (due to PLR plate cleanup)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Lin, L., et al. (2022). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PubMed Central (PMC). URL:[Link]

  • Long, J. Z., et al. (2016). A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity. PubMed Central (PMC) - NIH. URL:[Link]

  • Hueber, A., et al. (2022). Discovery and quantification of lipoamino acids in bacteria. Analytica Chimica Acta. URL:[Link]

  • International Journal of Pharmacy and Biological Sciences. (2022). Synthesis and Characterization of Lipoamino Acids Prepared from Aspartic Acid. URL:[Link]

Sources

Method

Application Note: Formulation and Characterization of Lipid Nanoparticles Incorporating N-Dodecanoyl-4-hydroxy-L-proline

Executive Briefing Lipid nanoparticles (LNPs) represent the gold standard for the intracellular delivery of nucleic acids and therapeutic peptides. However, adapting LNPs for mucosal or oral administration remains a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Lipid nanoparticles (LNPs) represent the gold standard for the intracellular delivery of nucleic acids and therapeutic peptides. However, adapting LNPs for mucosal or oral administration remains a significant pharmacokinetic challenge due to enzymatic degradation and poor epithelial permeability.

This application note details the formulation of LNPs incorporating N-Dodecanoyl-4-hydroxy-L-proline (NDHP) (CAS: 135777-18-3). NDHP is a fatty-acid acylated amino acid that functions as a highly effective permeation enhancer ()[1]. By integrating NDHP directly into the LNP lipid matrix, formulators can leverage its dual functionality: structural stabilization within the lipid bilayer and active modulation of epithelial tight junctions for enhanced oral and transmucosal peptide delivery ()[2].

Mechanistic Architecture of NDHP-LNPs

The inclusion of NDHP into an LNP is not arbitrary; it is driven by precise molecular causality. The 12-carbon (dodecanoyl) hydrophobic tail of NDHP matches the acyl chain length of common helper lipids, allowing it to stably anchor into the LNP bilayer without causing steric clashes or phase separation.

Simultaneously, the 4-hydroxy-L-proline headgroup remains exposed at the lipid-water interface. Proline derivatives temporarily modulate tight junctions, while the hydroxyl group provides a critical hydrogen-bond donor/acceptor site. This enhances interactions with the hydrated mucin layer, significantly improving mucosal retention, cellular endocytosis, and subsequent endosomal escape ()[3].

Mechanism A NDHP-LNP Complex B Mucosal Barrier Penetration A->B Hydroxyproline H-bonding C Tight Junction Modulation B->C Permeation Enhancement D Cellular Uptake & Endosomal Escape C->D Endocytosis E Cytosolic Release D->E Membrane Fusion

Fig 1. Mechanistic pathway of NDHP-mediated LNP mucosal penetration and cellular uptake.

Reagent Matrix & Preparation

To maintain the thermodynamic stability of the LNP, NDHP is substituted for a molar fraction of cholesterol. This maintains the overall fluidity profile of the nanoparticle.

Lipid Phase (Ethanol)
  • Ionizable Lipid (e.g., DLin-MC3-DMA): 50 mol%

  • Helper Lipid (DSPC): 10 mol%

  • Cholesterol: 33.5 mol%

  • PEG-Lipid (PEG-DMG): 1.5 mol%

  • N-Dodecanoyl-4-hydroxy-L-proline (NDHP): 5.0 mol%

  • Solvent: Anhydrous Ethanol (≥99.5%)

Aqueous Phase
  • Buffer: 50 mM Citrate Buffer, pH 4.0.

  • Cargo: Therapeutic peptide (e.g., GLP-1 receptor agonist) or nucleic acid.

  • Causality: The pH 4.0 environment ensures that the ionizable lipid (pKa ~6.4) is fully protonated. This positive charge is critical for electrostatic complexation with negatively charged cargo and for maintaining electrostatic repulsion between newly formed lipid seeds, preventing premature aggregation ().

Self-Validating Formulation Protocol

This protocol utilizes microfluidic mixing to ensure rapid, controlled nanoprecipitation. Every phase of this workflow includes a self-validating checkpoint to ensure protocol integrity.

Workflow cluster_0 Phase Preparation L Lipid Phase (Ethanol) Ionizable Lipid, DSPC, Chol, PEG, NDHP M Microfluidic Mixing Flow Ratio 3:1 (Aq:EtOH), 12 mL/min L->M A Aqueous Phase (pH 4.0) Citrate Buffer + Peptide/mRNA Cargo A->M D Dialysis / Buffer Exchange 100 kDa MWCO against PBS (pH 7.4) M->D Validation Checkpoint 1 Q Quality Control DLS, PDI, Encapsulation Efficiency D->Q Validation Checkpoint 2

Fig 2. Self-validating microfluidic workflow for synthesizing NDHP-functionalized LNPs.

Step 1: Microfluidic Mixing
  • Load the Lipid Phase and Aqueous Phase into sterile syringes.

  • Connect to a microfluidic mixing cartridge (e.g., staggered herringbone or T-junction mixer).

  • Set the flow rate ratio (FRR) to 3:1 (Aqueous:Ethanol) and the total flow rate (TFR) to 12 mL/min .

  • Causality: The 3:1 ratio rapidly increases the polarity of the solvent system. Because the mixing time in the microfluidic channel (<3 ms) is faster than the lipid aggregation time, the lipids precipitate uniformly into monodisperse nanoparticles rather than bulk liposomes.

Validation Checkpoint 1 (Visual & DLS): The immediate effluent should exhibit a slight blue-white opalescence (Tyndall effect) with absolutely no macroscopic white flakes. Immediately run a raw Dynamic Light Scattering (DLS) measurement. The Z-average should be <100 nm with a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, abort downstream processing; microfluidic mixing was suboptimal due to air bubbles or inaccurate flow rates.

Step 2: Downstream Processing (Dialysis)
  • Transfer the LNP suspension into a 100 kDa MWCO dialysis cassette.

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 12 hours, with one buffer exchange at 4 hours.

  • Causality: Dialysis serves two critical functions. First, it removes ethanol, which would otherwise destabilize the lipid bilayer over time. Second, shifting the pH from 4.0 to 7.4 deprotonates the ionizable lipid, rendering the LNP surface near-neutral. This "locks" the LNP structure and prevents systemic toxicity upon administration.

Validation Checkpoint 2 (Post-Dialysis Integrity): Inspect the retentate. If the LNP formulation collapses during the pH shift (often due to excessive NDHP disrupting the core), macroscopic precipitation will occur. A successful batch remains opalescent and stable.

Empirical Data & Optimization

The integration of NDHP requires careful stoichiometric balancing. Excessive NDHP can disrupt the lamellar structure of the LNP, leading to cargo leakage. Table 1 summarizes the quantitative physicochemical properties of LNPs formulated with varying molar ratios of NDHP (replacing cholesterol).

Table 1: Effect of NDHP Molar Ratio on LNP Physicochemical Properties

FormulationIonizable LipidDSPCCholPEG-DMGNDHPZ-Average Size (nm)PDIEncapsulation Efficiency (%)
LNP-Ctrl 50 mol%10 mol%38.5 mol%1.5 mol%0 mol% 78 ± 30.1294 ± 2
LNP-NDHP-2 50 mol%10 mol%36.5 mol%1.5 mol%2 mol% 81 ± 40.1393 ± 1
LNP-NDHP-5 50 mol%10 mol%33.5 mol%1.5 mol%5 mol% 85 ± 50.1589 ± 3
LNP-NDHP-10 50 mol%10 mol%28.5 mol%1.5 mol%10 mol% 96 ± 70.1976 ± 5

Data Interpretation: At 5 mol% NDHP, the formulation maintains excellent monodispersity (PDI = 0.15) and high encapsulation efficiency (89%), while providing sufficient surface density of the hydroxyproline headgroups for mucosal interaction. At 10 mol%, the steric bulk of the proline headgroup begins to induce membrane curvature stress, evidenced by the drop in encapsulation efficiency (76%) and increased particle size.

References

  • Pharmaceutical formulations for the oral delivery of peptide drugs Source: US Patent 10,905,744 B2 URL
  • Source: World Intellectual Property Organization (WO2014060472A1)
  • Source: World Intellectual Property Organization (WO2023166179A1)
  • Lipid Nanoparticle Systems for Enabling Gene Therapies Source: Molecular Therapy (Cell Press) URL:[Link]

Sources

Application

Application Note: In Vivo Skin Permeability Testing Protocol for N-Dodecanoyl-4-hydroxy-L-proline

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Dermatological Drug Development. Executive Summary & Mechanistic Rationale N-Dodecanoyl-4-hydroxy-L-proline (also known as Lauroyl hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Dermatological Drug Development.

Executive Summary & Mechanistic Rationale

N-Dodecanoyl-4-hydroxy-L-proline (also known as Lauroyl hydroxyproline, CAS 135777-18-3) is a highly specialized amphiphilic lipoamino acid. The non-polar dodecanoyl (lauroyl) chain facilitates rapid insertion into the lipid lamellae of the stratum corneum (SC), while the polar hydroxyproline moiety acts as a hydration anchor, promoting partitioning into the aqueous viable epidermis and dermis.

To accurately assess the transdermal bioavailability of this molecule, standard in vitro Franz cell assays are insufficient as they lack functional microcirculation. This protocol establishes a rigorous in vivo testing framework compliant with [OECD Test Guideline 427][1]. It utilizes a dual-methodology approach: Tape Stripping (TS) to quantify the SC reservoir effect, and Dermal Microdialysis (dMD) to capture real-time kinetic flux into the viable dermis[2].

Experimental Design & Causality

The protocol is designed as a self-validating system. Measuring only systemic blood concentrations often fails to detect topically applied molecules due to rapid systemic dilution and clearance. By placing a microdialysis probe directly in the dermis beneath the application site, we capture the local concentration gradient before systemic clearance occurs[3]. Simultaneously, tape stripping provides a spatial distribution profile of the unabsorbed molecule trapped in the SC[4].

Workflow Start In Vivo Model Prep (TEWL Baseline) Dose Topical Application N-Dodecanoyl-4-hydroxy-L-proline Start->Dose Split Parallel Sampling Dose->Split dMD Dermal Microdialysis (dMD) Real-time Dermal Flux Split->dMD Continuous Perfusion TS Tape Stripping (TS) Stratum Corneum Retention Split->TS End of Exposure HPLC LC-MS/MS Quantification dMD->HPLC TS->HPLC PK Pharmacokinetic Modeling (Flux, AUC, SC Depth) HPLC->PK

Fig 1: Parallel in vivo workflow combining Tape Stripping and Dermal Microdialysis.

Step-by-Step Methodology

Phase 1: Preparation and Dosing (OECD 427 Compliant)

Causality: Barrier integrity must be verified prior to dosing. Micro-abrasions drastically alter the permeation kinetics of amphiphilic molecules.

  • Model Selection: Utilize Yucatan mini-pigs or human volunteers (subject to ethical approval). The application site (ventral forearm for humans, dorsal region for mini-pigs) must be clipped of hair 24 hours prior without damaging the SC.

  • Barrier Integrity: Measure Transepidermal Water Loss (TEWL). Exclude sites with TEWL > 15 g/m²/h.

  • Dosing: Apply the N-Dodecanoyl-4-hydroxy-L-proline formulation at a finite dose of 2–5 mg/cm² (or 10 µL/cm² for liquids) to a demarcated 4 cm² area[1].

Phase 2: Dermal Microdialysis (dMD)

Causality: Because N-Dodecanoyl-4-hydroxy-L-proline has a lipophilic tail, it may adsorb to standard probe membranes. Adding a carrier protein to the perfusate maintains sink conditions and prevents probe occlusion.

  • Probe Insertion: Insert linear microdialysis probes (100 kDa molecular weight cutoff, 10 mm membrane length) into the dermis (approx. 0.3–1.0 mm depth) using a 21G guide cannula[2].

  • Perfusion: Perfuse the probes with Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) at a flow rate of 1.0 µL/min using a microinjection pump.

  • Retrodialysis Calibration: Prior to formulation application, perform retrodialysis using a stable isotope (e.g., ¹³C-labeled Lauroyl hydroxyproline) to determine the in vivo relative recovery of the probe. This step mathematically accounts for variations in local tissue tortuosity and blood flow.

  • Sampling: Collect dialysate in microvials at 30-minute intervals for the first 2 hours, and hourly thereafter up to 24 hours.

Phase 3: Tape Stripping (Stratum Corneum Profiling)

Causality: The mass of SC removed per tape strip is highly variable. Relying solely on "strip number" yields inaccurate depth profiles. We must quantify the protein mass on each strip to calculate the normalized SC depth[5].

  • Surface Decontamination: At the end of the exposure period (e.g., 24 hours), gently wipe the application site with a dry cotton swab, followed by a swab moistened with 50% ethanol, to remove unabsorbed formulation.

  • Stripping: Apply standard adhesive discs (e.g., D-Squame®) to the site. Apply a constant pressure (225 g/cm²) for 5 seconds using a standardized pressure applicator, then remove with a swift, continuous motion. Repeat for 20-30 strips until the site appears glossy (indicating the viable epidermis).

  • Protein Quantification: Extract the soluble protein from a punch-out of each tape using 0.1 M NaOH and quantify using a colorimetric assay (e.g., BCA or Lowry assay) measured at 750 nm[5].

  • Drug Extraction: Place the remaining tape strips into microcentrifuge tubes containing 1 mL of Methanol. Sonicate for 15 minutes to extract the N-Dodecanoyl-4-hydroxy-L-proline[6].

Mechanism of Permeation

Mechanism Formulation Topical Vehicle (Donor Compartment) SC Stratum Corneum (Lipid Matrix Partitioning) Formulation->SC Lauroyl Chain Insertion Dermis Viable Dermis (Aqueous Diffusion) SC->Dermis Hydroxyproline Partitioning Probe dMD Probe (100 kDa Cutoff) Dermis->Probe Concentration Gradient Systemic Systemic Circulation (Capillary Clearance) Dermis->Systemic Blood Flow Clearance

Fig 2: Permeation pathway and compartmental partitioning of Lauroyl hydroxyproline.

Data Presentation & Analysis

Quantification of N-Dodecanoyl-4-hydroxy-L-proline is performed via LC-MS/MS. The resulting data must be synthesized into two distinct profiles: the kinetic dermal flux (Table 1) and the spatial SC distribution (Table 2).

Table 1: Representative Pharmacokinetic Parameters (dMD Analysis)

ParameterDefinitionExpected Range (Formulation Dependent)
C_max Maximum concentration in dermal dialysate150 - 400 ng/mL
T_max Time to reach C_max4.0 - 6.5 Hours
AUC_0-24 Area under the concentration-time curve1200 - 3500 ng·h/mL
J_ss Steady-state flux into the dermis12 - 25 µg/cm²/h

Table 2: Stratum Corneum Depth Profiling (Tape Stripping Analysis)

SC Depth LayerTape Strip NumbersNormalized SC Depth ( x/L )Mass of Drug Recovered (µg/cm²)
Superficial SC Strips 1 - 50.00 - 0.20Highest retention (Vehicle dependent)
Mid SC Strips 6 - 150.21 - 0.60Moderate retention
Deep SC Strips 16 - 300.61 - 1.00Lowest retention (Pre-viable epidermis)

Note: The normalized SC depth ( x/L ) is calculated by dividing the cumulative protein mass of the current strip ( x ) by the total protein mass of all strips combined ( L ).

References

  • Test No. 427: Skin Absorption: In Vivo Method OECD Guidelines for the Testing of Chemicals[Link]

  • Dermal microdialysis technique to evaluate the trafficking of surface modified lipid nanoparticles upon topical application National Library of Medicine (PMC)[Link]

  • Assessment of topical bioavailability in vivo: the importance of stratum corneum thickness National Library of Medicine (PubMed)[Link]

  • Colorimetric Method for Quantifying Human Stratum Corneum Removed by Adhesive-Tape-Stripping Acta Dermato-Venereologica[Link]

  • A Review of Cutaneous Microdialysis of Inflammatory Dermatoses Acta Dermato-Venereologica [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming N-Dodecanoyl-4-hydroxy-L-proline Solubility Issues

Welcome to the Technical Support Center for lipoamino acid handling. N-Dodecanoyl-4-hydroxy-L-proline (also known as lauroyl-L-hydroxyproline) is a highly versatile amphiphilic molecule used in drug delivery, cosmetic fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipoamino acid handling. N-Dodecanoyl-4-hydroxy-L-proline (also known as lauroyl-L-hydroxyproline) is a highly versatile amphiphilic molecule used in drug delivery, cosmetic formulations, and cellular assays. However, its unique structure—a highly hydrophobic 12-carbon (C12) fatty acid tail coupled with a polar, hydrogen-bonding hydroxyproline headgroup—frequently causes precipitation, gelation, or micellization in standard aqueous buffers[1].

This guide is engineered for researchers and drug development professionals to troubleshoot and resolve these solubility barriers using field-proven, mechanistically grounded protocols.

Core Principles of Lipoamino Acid Solubility

To successfully dissolve N-Dodecanoyl-4-hydroxy-L-proline, you must manage the thermodynamic forces acting on the molecule. In purely aqueous environments, the hydrophobic effect drives the C12 chains to aggregate, minimizing their exposure to water. Simultaneously, the carboxylic acid on the proline ring (pKa ~3.7) dictates the molecule's charge state[2].

If you attempt to dissolve this compound directly into a neutral buffer like PBS, the kinetic energy required to break the crystalline lattice and hydrate the hydrophobic tails is insufficient, leading to immediate precipitation[3]. Overcoming this requires a combination of co-solvation , pH optimization , and controlled micellization .

Quantitative Solubility Profiles

The table below summarizes the expected solubility of N-Dodecanoyl-4-hydroxy-L-proline across various solvent systems to help you select the optimal matrix for your assay.

Solvent/Buffer SystemExpected SolubilityMechanistic Rationale
100% Water (pH < 4.0) Insoluble (< 0.05 mg/mL)Carboxylate is protonated (neutral); strong hydrophobic C12 chain aggregation dominates.
Aqueous Buffer (pH 7.4 - 8.0) Poor (~0.1 - 0.5 mg/mL)Deprotonated carboxylate provides polarity, but the C12 tail induces rapid precipitation/gelation.
100% DMSO or Ethanol High (> 50 mg/mL)Disrupts intermolecular hydrogen bonding; fully solvates the hydrophobic dodecanoyl chain.
Buffer + 1-5% DMSO Moderate (1 - 5 mg/mL)Co-solvent lowers the dielectric constant of the mixture, bridging hydrophobic and hydrophilic phases.
Buffer + BSA or 0.1% Tween-20 Good (5 - 10 mg/mL)Carrier proteins (like albumin) or non-ionic surfactants sequester the C12 lipid tail into soluble complexes.

Troubleshooting FAQs

Q1: Why does my N-Dodecanoyl-4-hydroxy-L-proline precipitate immediately when added to PBS?

Answer: This is a classic "solvent shock" phenomenon. When a highly concentrated stock of a lipoamino acid in DMSO is rapidly injected into an aqueous buffer, the local concentration of water spikes, dropping the solubility of the C12 chain faster than the molecules can disperse. The hydrophobic tails rapidly self-associate to form insoluble aggregates. Fix: Use the "Solvent-Shift Titration" protocol detailed below, which relies on slow addition, continuous vortexing, and mild heating to maintain kinetic solubility.

Q2: How do I prepare a stable, long-term stock solution?

Answer: Never store lipoamino acids in aqueous buffers long-term, as they are prone to hydrolysis and aggregation. Fix: Prepare a 10 mM to 50 mM master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol[3]. Aliquot this stock into single-use vials, purge with inert gas (nitrogen or argon) to prevent oxidation, and store at -20°C.

Q3: My downstream cell-based assay cannot tolerate high DMSO concentrations (>0.5%). What are my alternatives?

Answer: If co-solvents are toxic to your cells, you must rely on biological carriers or mixed micelles. Fix: Pre-complex the N-Dodecanoyl-4-hydroxy-L-proline with Bovine Serum Albumin (BSA). Albumin possesses multiple hydrophobic binding pockets naturally evolved to transport fatty acids. Alternatively, use a non-toxic surfactant like 0.05% Tween-20 or Pluronic F-68 to form stable, water-soluble mixed micelles.

Q4: Does adjusting the pH of my buffer help?

Answer: Yes, absolutely. The carboxylic acid group on the hydroxyproline ring has a predicted pKa of approximately 3.7[2]. At pH levels below 5.0, the molecule is uncharged and highly insoluble. By raising the buffer pH to 7.5–8.5 (using Tris or HEPES), you ensure the carboxylate is fully deprotonated (anionic). This negative charge provides electrostatic repulsion between molecules, hindering aggregate formation and significantly boosting aqueous solubility[1].

Standard Operating Procedure: The Solvent-Shift Titration Protocol

To ensure a self-validating, reproducible solubilization process, follow this step-by-step methodology.

Phase 1: Stock Preparation

  • Weigh the required mass of dry N-Dodecanoyl-4-hydroxy-L-proline powder.

  • Dissolve in 100% anhydrous DMSO to achieve a 50 mM concentration.

  • Vortex for 60 seconds. The solution must be optically clear.

Phase 2: Buffer Conditioning 4. Prepare your target aqueous buffer (e.g., 50 mM Tris-HCl). Ensure the pH is adjusted to 7.5 - 8.0 . 5. Optional but recommended: Supplement the buffer with 0.1% BSA (Fatty Acid-Free) or 0.05% Tween-20. 6. Pre-warm the buffer to 37°C in a water bath. Heating increases the kinetic energy of the system, preventing premature hydrophobic collapse.

Phase 3: Titration & Validation 7. Place the warmed buffer on a magnetic stirrer at medium-high speed. 8. Using a micropipette, add the DMSO stock solution drop-by-drop (titration) directly into the vortex center of the buffer. Do not exceed a final DMSO concentration of 2% (v/v) unless your assay permits. 9. Self-Validation Step: Transfer 1 mL of the final solution to a cuvette and measure the Optical Density at 600 nm (OD600) using a spectrophotometer.

  • OD600 < 0.05: Solution is clear and completely solubilized. Proceed to assay.
  • OD600 > 0.05: Turbidity is present (micelles/precipitates). Return to step 6, increase temperature slightly, or add additional surfactant.

Solubilization Workflow Diagram

The following logical workflow illustrates the decision tree for processing lipoamino acids like N-Dodecanoyl-4-hydroxy-L-proline.

SolubilizationWorkflow Start Dry N-Dodecanoyl-4-hydroxy-L-proline Stock Dissolve in 100% DMSO/EtOH (10-50 mM Stock) Start->Stock Mix Slowly titrate stock into buffer under vortex/sonication at 37°C Stock->Mix Buffer Prepare Aqueous Buffer (pH 7.5-8.0, +/- BSA/Surfactant) Buffer->Mix Check Assess Turbidity (OD600) or Visual Inspection Mix->Check Success Clear Solution Proceed to Assay Check->Success OD600 < 0.05 Fail Turbid/Precipitate Troubleshoot Check->Fail OD600 > 0.05 Fail->Buffer Optimize pH / Add Carrier

Figure 1: Decision tree and workflow for the solubilization of hydrophobic lipoamino acids.

References

  • Mansfeld, F., & Toth, I. (2012). Synthesis and Plasma Stability of Disulfide-Bridged Cyclic Endomorphin-1 Derivatives. International Journal of Organic Chemistry, 2, 1-6. URL:[Link]

  • LookChem Database. (n.d.). N-Dodecanoyl-L-proline Chemical Properties and PKA. URL: [Link]

  • Silva, A. et al. (2021). Design of a New Gemini Lipoaminoacid with Immobilized Lipases Based on an Eco-Friendly Biosynthetic Process. MDPI Catalysts. URL: [Link]

Sources

Optimization

Technical Support Center: N-Dodecanoyl-4-hydroxy-L-proline Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for lipoamino acid synthesis. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for the synthesis of N-Dodecan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipoamino acid synthesis. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for the synthesis of N-Dodecanoyl-4-hydroxy-L-proline (also known as N-lauroyl-4-hydroxy-L-proline).

As an amphiphilic building block, this molecule presents unique synthetic challenges. The presence of both a secondary amine and a secondary alcohol on the pyrrolidine ring demands strict chemoselectivity, while the product's surfactant properties frequently cause severe downstream purification bottlenecks.

The Mechanistic Foundation: Chemoselectivity Logic

The synthesis relies on the Schotten-Baumann reaction, utilizing an alkaline aqueous/organic biphasic system to couple dodecanoyl chloride with 4-hydroxy-L-proline[1]. The core scientific principle governing this reaction is the differential pKa of the functional groups. The secondary amine has a pKa of approximately 9.7, while the secondary alcohol has a pKa of ~15.

By maintaining a reaction pH strictly between 10.5 and 11.0, the amine is fully deprotonated and highly nucleophilic. Conversely, acidic conditions inherently protonate the amine, neutralizing its nucleophilicity and favoring unwanted O-acylation[2].

Chemoselectivity HP 4-Hydroxy-L-Proline (Amine + Alcohol) Cond Schotten-Baumann (pH > 10.5, 0-5°C) HP->Cond N_Acyl N-Acylation (Target Product) Cond->N_Acyl Dominant (Amine deprotonated) O_Acyl O-Acylation (Impurity) Cond->O_Acyl Suppressed (Alcohol protonated) Hydro Acid Chloride Hydrolysis Cond->Hydro Minimized (Low Temp)

Fig 1. Chemoselectivity logic in Schotten-Baumann N-Dodecanoyl-4-hydroxy-L-proline synthesis.

Standard Operating Procedure (SOP): Optimized N-Acylation

To ensure a self-validating and reproducible workflow, execute the following protocol. This method controls the competing nucleophilicity of the hydroxy and amino groups without requiring protecting-group chemistry[3].

  • Aqueous Phase Preparation: Dissolve 1.0 equivalent of trans-4-hydroxy-L-proline in a 1.5 M aqueous NaOH solution. Stir until completely dissolved. Verify the initial pH is strictly between 10.5 and 11.0.

  • Co-Solvent Integration: Add acetone (or tetrahydrofuran) to the aqueous mixture in a 1:1 (v/v) ratio relative to the water volume. This biphasic system is critical for solubilizing the highly lipophilic dodecanoyl chloride[1].

  • Thermal Control: Submerge the reaction vessel in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Dissolve 1.1 equivalents of dodecanoyl chloride in an equal volume of dry acetone. Add this solution dropwise over 60–90 minutes using an addition funnel.

  • Dynamic pH Maintenance (Critical Step): The acylation generates HCl as a byproduct. Concurrently monitor the reaction pH. Add 2.0 M NaOH dropwise throughout the electrophile addition to maintain the pH strictly above 10.0[4].

  • Maturation: Maintain stirring at 0–5 °C for 2 hours post-addition, then allow the mixture to slowly warm to room temperature over an additional 2 hours.

Troubleshooting FAQs

Q: Why is my N-acylation yield plateauing at 40-50%, and why am I detecting significant O-acylated byproducts? A: This is a direct consequence of a pH drop during the reaction. The condensation of the acid chloride with the amine releases HCl[4]. If the pH drops below 9.5, the secondary amine of the proline ring becomes protonated (ammonium ion). This neutralizes its nucleophilicity, allowing the secondary alcohol—or ambient water—to outcompete the amine for the electrophile. Solution: Implement continuous pH monitoring and active titration with 2.0 M NaOH to keep the pH > 10.5.

Q: I am recovering massive amounts of dodecanoic (lauric) acid instead of my product. How do I prevent this? A: Dodecanoic acid is the hydrolysis product of dodecanoyl chloride. While water is necessary to dissolve the amino acid salt, it also acts as a competing nucleophile. Hydrolysis is accelerated by high temperatures and localized high concentrations of the acid chloride. Solution: Ensure the internal temperature never exceeds 5 °C during addition. Furthermore, strictly adhere to a slow, dropwise addition rate (minimum 60 minutes) to ensure the acid chloride reacts with the amine before it can be hydrolyzed by the bulk aqueous phase.

Q: During the liquid-liquid extraction workup, the layers will not separate, forming a thick, unmanageable white emulsion. What is the fix? A: N-Dodecanoyl-4-hydroxy-L-proline is a potent lipoamino acid surfactant; it possesses a lipophilic tail (dodecanoyl group) and a highly hydrophilic head (carboxylate). Under neutral or basic conditions, it acts as a powerful emulsifier. Solution: Before extraction, you must aggressively acidify the crude aqueous mixture to pH 1.5–2.0 using 5 M HCl. This fully protonates the carboxylate group, neutralizing the molecule's surfactant properties and forcing it into the organic phase. Additionally, washing the organic layer with saturated NaCl (brine) increases the ionic strength of the aqueous phase, further breaking emulsions.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and final yield/purity profiles.

Table 1: Impact of Reaction Parameters on N-Dodecanoyl-4-hydroxy-L-proline Yield

pH RangeTemperature (°C)Addition RateN-Acyl Yield (%)Primary Impurity Profile
10.5 – 11.0 0 – 5 Dropwise (1 hr) 88 – 92% Trace dodecanoic acid
8.0 – 9.00 – 5Dropwise (1 hr)40 – 45%Unreacted starting material, O-acylated byproducts
10.5 – 11.020 – 25Dropwise (1 hr)55 – 60%High dodecanoic acid (hydrolysis)
10.5 – 11.00 – 5Bolus (< 5 min)45 – 50%Dodecanoic acid, severe emulsions
Downstream Processing Workflow

To successfully isolate the amphiphilic product without losing yield to emulsions, follow this optimized extraction logic:

Workup Start Crude Reaction Mixture (Aqueous/Organic) Acidify Acidify to pH 1.5 - 2.0 (using 5M HCl) Start->Acidify Extract Extract with Ethyl Acetate (+ Brine Wash) Acidify->Extract Protonates carboxylate (Forces into organic phase) Dry Dry over Na2SO4 & Concentrate Extract->Dry High ionic strength (Breaks emulsions) Crystallize Recrystallize (Hexane/EtOAc) Dry->Crystallize

Fig 2. Optimized biphasic extraction and purification workflow for amphiphilic lipoamino acids.

References

1.[2] Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journals URL:

2.[3] Title: Chemoselective Acylation of Nucleosides Source: PMC - NIH URL:

3.[4] Title: US3544606A - Process for making sarcosines Source: Google Patents URL:

4.[1] Title: WO2024246100A1 - Aminoacylase and methods of use thereof Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in N-Dodecanoyl-4-hydroxy-L-proline Bioassays

Executive Overview N-Dodecanoyl-4-hydroxy-L-proline (often utilized as a lipoamino acid surfactant or specialized excipient) is characterized by a polar hydroxyproline head group and a highly hydrophobic dodecanoyl (C12)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-Dodecanoyl-4-hydroxy-L-proline (often utilized as a lipoamino acid surfactant or specialized excipient) is characterized by a polar hydroxyproline head group and a highly hydrophobic dodecanoyl (C12) tail. This amphiphilic structure makes it highly susceptible to matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological fluids. Because its lipophilicity mirrors that of endogenous glycerophosphocholines (phospholipids), the two frequently co-elute, competing for charge in the electrospray ionization (ESI) source.

As a Senior Application Scientist, I have designed this technical guide to provide advanced troubleshooting strategies, self-validating protocols, and causality-driven solutions to isolate this challenging analyte from complex biological matrices.

Diagnostic & Mitigation Workflow

MatrixMitigation A Observe Ion Suppression (N-Dodecanoyl-4-hydroxy-L-proline) B Monitor m/z 184 (Phospholipid Co-elution) A->B Diagnostics C1 Sample Prep Optimization B->C1 High Matrix Load C2 Chromatographic Optimization B->C2 Co-elution Detected D1 Phospholipid Depletion (PLD) Lewis Acid-Base Targeting C1->D1 High Throughput D2 Mixed-Mode Anion Exchange (MAX) SPE C1->D2 High Selectivity D3 UPLC Sub-2 µm & pH Gradient Shift C2->D3 Orthogonal Separation E Matrix Factor ~1.0 Validated Bioassay D1->E D2->E D3->E

Workflow for diagnosing and mitigating matrix effects in lipoamino acid LC-MS/MS bioassays.

Section 1: Diagnostic Troubleshooting Guide

Q1: Why does N-Dodecanoyl-4-hydroxy-L-proline suffer from such severe ion suppression in plasma/serum compared to standard amino acids? Causality: The severity of ion suppression is dictated by the molecule's amphiphilicity. The C12 dodecanoyl tail causes the analyte to partition into the hydrophobic surface of LC droplets during ESI, exactly where endogenous phospholipids accumulate. When these matrix components co-elute, they saturate the droplet surface, preventing the analyte from efficiently ejecting into the gas phase . Standard protein precipitation (PPT) removes proteins but leaves >95% of these phospholipids in the extract.

Q2: How can I definitively diagnose if phospholipids are the root cause of my signal loss? Causality & Validation: You must implement a self-validating diagnostic step in your LC-MS/MS method. Set up a simultaneous Multiple Reaction Monitoring (MRM) or precursor ion scan for m/z 184 (positive mode) or m/z 153 (negative mode). The m/z 184 transition corresponds to the phosphocholine headgroup common to all glycerophosphocholines . If the m/z 184 chromatogram overlaps with the retention time of N-Dodecanoyl-4-hydroxy-L-proline, phospholipids are actively suppressing your signal.

Q3: What is the mechanistic advantage of Mixed-Mode SPE over traditional Reversed-Phase SPE for this compound? Causality: Reversed-phase (RP) SPE relies solely on hydrophobic interactions. Because N-Dodecanoyl-4-hydroxy-L-proline and phospholipids both possess long aliphatic chains, RP-SPE cannot easily separate them. Mixed-Mode Strong Anion Exchange (MAX) SPE exploits the analyte's carboxylic acid group (pKa ~3.8). By loading the sample at a basic pH, the analyte becomes negatively charged and binds via ion-exchange, allowing you to use 100% organic washes to strip away neutral lipids and zwitterionic phospholipids before eluting the target analyte with an acidic organic solvent .

Section 2: Step-by-Step Methodologies

Protocol A: Targeted Phospholipid Depletion (PLD) Workflow

Purpose: A rapid, high-throughput method utilizing Lewis acid-base interactions to selectively trap phosphate moieties while allowing the lipoamino acid to pass through.

  • Sample Aliquot: Transfer 100 µL of plasma or serum into a 96-well PLD plate (e.g., zirconia-silica hybrid sorbent).

  • Precipitation: Add 300 µL of crash solvent (Acetonitrile containing 1% Formic Acid).

    • Causality: The acid disrupts protein binding of the lipoamino acid, while acetonitrile precipitates the proteins.

  • Mixing: Agitate on a plate shaker at 1000 RPM for 2 minutes to ensure complete denaturation.

  • Filtration/Depletion: Apply a vacuum (10 in Hg) or positive pressure for 3–5 minutes.

    • Self-Validation Check: The proprietary zirconia ions in the frit covalently bind the electron-rich phosphate groups of the matrix phospholipids, ensuring the eluate is phospholipid-free.

  • Collection: Collect the eluate. Dilute 1:1 with LC-MS grade water to match the initial mobile phase conditions, preventing injection breakthrough and peak splitting.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Purpose: Maximum extract cleanliness for ultra-trace quantification by exploiting orthogonal retention mechanisms.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MAX cartridge (30 mg/1 mL).

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 5% NH₄OH.

    • Causality: Raises the pH above the pKa of the analyte's carboxylic acid, ensuring complete deprotonation (anionic state).

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in Water. Removes polar endogenous neutrals and basic compounds.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is locked in place via ionic bonds, this aggressive organic wash strips away hydrophobic interferences, including the majority of phospholipids .

  • Elution: Elute the analyte with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The acid neutralizes the carboxylic acid, breaking the ionic bond and allowing the methanol to elute the hydrophobic molecule.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

Section 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of various sample preparation techniques for N-Dodecanoyl-4-hydroxy-L-proline, demonstrating why advanced cleanup is mandatory for this specific class of compounds.

Sample Preparation MethodExtraction MechanismAbsolute Matrix Factor (%)*Analyte Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT) Solvent Denaturation35 - 45% (Severe Suppression)85 - 95%< 5%
Liquid-Liquid Extraction (LLE) Hydrophobic Partitioning60 - 75%40 - 55% (Poor for amphiphiles)~ 50%
Mixed-Mode Anion Exchange (MAX) Reversed-Phase + Ion-Exchange92 - 98% (Minimal Suppression)85 - 90%> 95%
Phospholipid Depletion (PLD) Lewis Acid-Base Interaction95 - 100% (No Suppression)90 - 95%> 99%

*Matrix Factor (MF) = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions) x 100. An MF of 100% indicates zero matrix effect.

Section 4: Frequently Asked Questions (FAQs)

Q: Should I analyze N-Dodecanoyl-4-hydroxy-L-proline in positive or negative ESI mode? A: Negative ESI mode ([M-H]⁻) is highly recommended. The carboxylic acid group readily deprotonates. More importantly, endogenous phospholipids (which contain quaternary amines) ionize overwhelmingly in positive mode. Using negative mode inherently provides an orthogonal layer of selectivity, drastically reducing the background noise and matrix effects.

Q: Why does my internal standard (IS) not fully compensate for the matrix effect? A: If you are using a structural analog IS, it likely does not co-elute exactly with N-Dodecanoyl-4-hydroxy-L-proline. Due to the sharp, erratic elution profile of phospholipids, even a 0.1-minute shift in retention time can subject the analyte and the IS to completely different ionization environments. A stable isotope-labeled internal standard (SIL-IS), such as D₂₃-N-Dodecanoyl-4-hydroxy-L-proline or ¹³C/¹⁵N variants, is mandatory for a self-validating, rugged assay.

Q: I am experiencing carryover between injections. Is this a matrix effect? A: No, this is a chromatographic artifact caused by the highly lipophilic dodecanoyl chain adhering to the LC system's autosampler needle, rotor seal, or column frits. To resolve this, implement a highly organic needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic Acid) and ensure your LC gradient ramps to at least 95% strong organic solvent (like Isopropanol) for a sufficient column bake-out period.

References

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

Optimization

Technical Support Center: Resolving Co-Elution in N-Dodecanoyl-4-hydroxy-L-proline (LHP) Liquid Chromatography

Welcome to the Advanced Chromatography Support Center. N-Dodecanoyl-4-hydroxy-L-proline (often referred to as lauroyl hydroxyproline or LHP) is an amphiphilic N-acyl amino acid widely used as a surfactant, penetration en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. N-Dodecanoyl-4-hydroxy-L-proline (often referred to as lauroyl hydroxyproline or LHP) is an amphiphilic N-acyl amino acid widely used as a surfactant, penetration enhancer, and cosmetic active ingredient.

Due to its unique structural features—a hydrophobic C12 alkyl chain, a polar carboxylic acid, a hydroxyl group, and a tertiary amide bond—LHP presents specific challenges in Reversed-Phase Liquid Chromatography (RPLC). This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to resolve co-elution and peak distortion issues.

Diagnostic Workflow

Before adjusting your method, use the following logical workflow to identify the root cause of your co-elution or peak shape issues.

LHP_Troubleshooting Start LHP Co-elution / Poor Peak Shape CheckShape Is the peak split or excessively broad with a pure standard? Start->CheckShape TempFix Action: Increase Column Temp to 55°C (Resolves cis-trans conformers) CheckShape->TempFix Yes CheckImpurity Identify Co-eluting Impurity CheckShape->CheckImpurity No (True Impurity) FattyAcid Fatty Acid Homologues (e.g., Lauric/Myristic Acid) CheckImpurity->FattyAcid O_Acyl O-Acylated / Isomeric Byproducts CheckImpurity->O_Acyl pHFix Action: Adjust Mobile Phase pH (Exploit pKa differences) FattyAcid->pHFix ColumnFix Action: Use Polar-Embedded C18 & Methanol Modifier O_Acyl->ColumnFix

Fig 1: Decision tree for troubleshooting LHP co-elution and peak distortion in HPLC.

Mechanistic Troubleshooting & FAQs

Q1: My LHP standard appears as a broad doublet or split peak, mimicking a co-eluting impurity. How do I fix this?

Root Cause: Slow cis-trans isomerization of the N-acyl proline bond [1, 2]. Unlike primary or secondary amines, the nitrogen in the hydroxyproline ring forms a tertiary amide when acylated with lauric acid. This creates a high energy barrier (~20 kcal/mol) for rotation around the peptide-like bond. On the HPLC timescale, the cis and trans rotamers interconvert slowly at room temperature, causing the molecule to elute as two distinct peaks or one heavily distorted, broad peak. The Solution: Elevate the column compartment temperature to 55 °C – 60 °C . Causality: Increasing thermal energy accelerates the interconversion rate between the cis and trans states. As the exchange rate exceeds the chromatographic separation rate, the rotamers coalesce into a single, sharp, highly efficient peak. Self-Validation Test: Inject your sample at 25 °C and then at 55 °C. If the "co-eluting" peaks merge into one sharp peak at the higher temperature, you are observing isomerization, not a chemical impurity.

Q2: I am experiencing true co-elution between LHP and unreacted Lauric Acid. How can I separate them?

Root Cause: Similar hydrophobic retention profiles under generic acidic conditions. The Solution: Exploit the pKa​ differential via precise mobile phase pH tuning. Causality: The carboxylic acid on the N-acylated hydroxyproline (LHP) has a pKa​ of approximately 3.5, whereas the carboxylic acid of free lauric acid has a pKa​ of roughly 4.8.

  • If your mobile phase is at pH 2.0, both molecules are fully protonated (neutral), and separation relies purely on the slight polarity difference provided by LHP's hydroxyl group.

  • If you adjust the aqueous mobile phase to pH 4.2 (using an acetate buffer), LHP becomes predominantly ionized (anionic), drastically reducing its retention time. Meanwhile, lauric acid remains largely protonated (neutral) and retains strongly on the C18 column. This orthogonal shift will completely resolve the co-elution [1].

Q3: What is the best stationary phase to resolve LHP from O-acylated byproducts (e.g., N,O-dilauroyl-hydroxyproline)?

Root Cause: Over-acylation during synthesis targets the free hydroxyl group on the pyrrolidine ring, creating a highly hydrophobic impurity. The Solution: Switch from a standard C18 to a Polar-Embedded C18 (e.g., amide or carbamate embedded) or a Phenyl-Hexyl column, and use Methanol instead of Acetonitrile. Causality: A standard C18 column separates purely by hydrophobic partitioning. A polar-embedded phase provides secondary hydrogen-bonding interactions. Since LHP has a free -OH group and the O-acylated impurity does not, the polar-embedded stationary phase will selectively retain LHP via H-bonding, altering the selectivity factor ( α ) and resolving the critical pair. Methanol enhances this effect as it is a protic solvent that participates in H-bonding, whereas aprotic acetonitrile masks these subtle differences.

Data Presentation: Physicochemical & Elution Profiles

To effectively optimize your gradient, you must understand the properties of the target and its common matrix components.

Compound / ImpurityStructural FeatureApprox. pKa​ Relative Hydrophobicity (LogP)Elution Order (RPLC, pH 2.5)Elution Order (RPLC, pH 4.2)
L-Hydroxyproline Free amino acid (Headgroup)1.9 (COOH), 9.7 (NH)-2.51 (Void Volume)1 (Void Volume)
LHP (Target) N-Acyl (C12) + OH + COOH~3.53.222 (Shifts earlier)
Lauric Acid Free Fatty Acid (C12)~4.84.233 (Remains late)
Myristic Acid Free Fatty Acid (C14)~4.85.144
N,O-Dilauroyl-HP Di-acylated byproduct~3.5> 6.05 (Strongly retained)5

Optimized Experimental Protocol

Below is a self-validating, step-by-step methodology for the purity analysis of LHP, specifically designed to eliminate conformer-induced peak splitting and resolve fatty acid homologues.

Equipment & Reagents
  • System: UHPLC/HPLC equipped with a Column Oven and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). (Note: LHP lacks a strong chromophore; UV detection at 210 nm can be used but is susceptible to baseline drift from gradient elution).

  • Column: Waters SymmetryShield RP18 (or equivalent polar-embedded C18), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 4.2 with glacial acetic acid.

  • Mobile Phase B: Methanol (LC-MS grade).

Step-by-Step Methodology
  • System Preparation: Purge the LC lines with Mobile Phase A and B. Ensure the CAD/ELSD nebulizer temperature is set according to the manufacturer's guidelines for semi-volatile mobile phases.

  • Temperature Equilibration (Critical Step): Set the column compartment to 55 °C . Allow at least 20 minutes for the column and mobile phase pre-heater to reach thermal equilibrium. Failure to do this will result in the re-emergence of proline conformer peak splitting.

  • Sample Preparation: Dissolve the LHP sample in 50:50 Water:Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to elute void volume salts/hydroxyproline).

    • 2.0 - 12.0 min: 40% B 85% B (Linear gradient to elute LHP and exploit H-bonding).

    • 12.0 - 18.0 min: 85% B 100% B (Column wash to elute highly hydrophobic O-acylated impurities).

    • 18.0 - 22.0 min: 100% B (Isocratic wash).

    • 22.1 - 28.0 min: 40% B (Re-equilibration).

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 5 µL.

  • Validation: Spike the LHP sample with 0.1 mg/mL of pure lauric acid. Verify that the resolution ( Rs​ ) between LHP and lauric acid is ≥2.0 . If Rs​<2.0 , incrementally increase the pH of Mobile Phase A to 4.5 to further ionize LHP and pull it away from the lauric acid peak.

References

  • Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS". Analytica, 1(1), 24-32. URL:[Link][1]

  • Nishikawa, T., Hayashi, Y., Suzuki, S., Kubo, H., & Ohtani, H. (1996). "Cis-Trans Isomerization of Proline Dipeptides during Liquid Chromatography: Kinetic Analysis of the Elution Profile". Analytical Sciences, 12(4), 561–564. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Minimizing N-Dodecanoyl-4-hydroxy-L-proline Cytotoxicity in Dermal Fibroblasts

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the in vitro evaluation of lipophilic amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the in vitro evaluation of lipophilic amino acid derivatives. N-Dodecanoyl-4-hydroxy-L-proline (NDHP) is a highly effective, collagen-stimulating compound engineered with a 12-carbon lauric acid chain to act as a skin penetration enhancer[1].

However, this exact structural modification transforms a benign amino acid into an amphiphilic molecule. In 2D human dermal fibroblast (HDF) cultures, unoptimized delivery of NDHP frequently results in rapid membrane disruption. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you decouple true biological efficacy from artifactual surfactant toxicity.

Diagnostic Workflow: Cytotoxicity Troubleshooting

Troubleshooting Start High Cytotoxicity Observed in HDFs CheckSolvent Check Solvent (DMSO) Concentration Start->CheckSolvent SolventHigh DMSO > 0.5% CheckSolvent->SolventHigh Yes SolventLow DMSO ≤ 0.1% CheckSolvent->SolventLow No Action1 Dilute stock or use co-solvents (EtOH/Liposomes) SolventHigh->Action1 CheckSerum Check Serum (FBS) Concentration SolventLow->CheckSerum SerumLow Serum-free / <2% FBS CheckSerum->SerumLow Yes SerumHigh 10% FBS CheckSerum->SerumHigh No Action2 Increase FBS or add BSA to buffer free lipid SerumLow->Action2 CheckAssay Check Viability Assay SerumHigh->CheckAssay AssayMTT MTT Assay (Metabolic interference) CheckAssay->AssayMTT Yes Action3 Switch to LDH Release (Membrane integrity) AssayMTT->Action3

Decision tree for diagnosing and resolving NDHP-induced cytotoxicity in HDF cultures.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does NDHP cause rapid cell death in my 2D HDF cultures, even at low micromolar concentrations? The Causality: The cytotoxicity is rarely driven by the hydroxyproline moiety; it is a physical phenomenon caused by the dodecanoyl aliphatic chain. In an aqueous culture medium, amphiphilic molecules like NDHP exist as free monomers until they reach their Critical Micelle Concentration (CMC). Free monomers readily intercalate into the phospholipid bilayer of the fibroblast cell membrane. Without a carrier to buffer this interaction, the sudden insertion of bulky lipid tails alters membrane fluidity, induces steric strain, and ultimately causes surfactant-like cell lysis. The Fix: You must reduce the concentration of free monomers. This is achieved by complexing the compound with carrier proteins (like Bovine Serum Albumin) or utilizing cyclodextrin/liposomal encapsulation prior to media introduction.

Q2: How do I prepare the NDHP stock solution without inducing solvent toxicity? The Causality: NDHP is highly lipophilic and requires a strong organic solvent like Dimethyl Sulfoxide (DMSO) for the initial stock. A common experimental error is allowing the final DMSO concentration in the culture well to exceed 0.1% v/v. While some robust cancer lines tolerate up to 1% DMSO, primary and immortalized HDFs are highly sensitive. Concentrations above 0.1–0.5% induce transcriptional changes, oxidative stress, and significantly reduce proliferation[2][3]. The Fix: Prepare a highly concentrated stock (e.g., 50 mM to 100 mM) in 100% anhydrous DMSO. When diluting into the working medium, ensure the final DMSO concentration remains strictly ≤0.1% v/v.

Q3: Does the serum concentration in the culture medium affect NDHP toxicity? The Causality: Yes, profoundly. Researchers often perform treatments in serum-free or low-serum (0.5% - 1% FBS) media to synchronize cells or eliminate growth factor background. However, Fetal Bovine Serum (FBS) contains high levels of albumin and other lipid-binding proteins. In 10% FBS, these proteins act as a "lipid sink," reversibly binding the dodecanoyl chain of NDHP and slowly releasing it to the cells, preventing acute membrane lysis. In serum-free conditions, 100% of the NDHP hits the cell membrane simultaneously. The Fix: If serum starvation is strictly required for your downstream assay, supplement the serum-free medium with 0.1% - 0.5% fatty-acid-free Bovine Serum Albumin (BSA) to act as an artificial carrier for the lipophilic tail.

Q4: Which viability assay is most reliable for lipophilic amino acid derivatives? The Causality: Standard tetrazolium-based assays (like MTT or WST-1) measure mitochondrial metabolic activity. Lipophilic compounds and penetration enhancers can temporarily alter mitochondrial membrane potentials or cause transient metabolic shifts without actually killing the cell, leading to artificially low viability readings. The Fix: Use the Lactate Dehydrogenase (LDH) Release Assay. Because NDHP's primary mode of toxicity is membrane disruption, measuring the leakage of cytosolic LDH into the extracellular medium provides a direct, mechanistic readout of surfactant-induced lysis.

Cellular Mechanism: Toxicity vs. Efficacy

Pathway cluster_0 High Concentration / Free Monomers cluster_1 Optimized Delivery (Protein-Bound/Liposomal) NDHP N-Dodecanoyl-4-hydroxy-L-proline (Amphiphilic Monomer) Membrane Cell Membrane Intercalation NDHP->Membrane Unbound lipid tail Uptake Controlled Cellular Uptake NDHP->Uptake Carrier-mediated Lysis Surfactant-like Disruption (Lysis) Membrane->Lysis Rapid Collagen Procollagen Synthesis & Fibroblast Proliferation Uptake->Collagen Metabolized

Divergent cellular outcomes based on NDHP delivery state (Free monomer vs. Carrier-mediated).

Quantitative Data Summary

The following table summarizes the impact of optimizing delivery parameters on HDF viability when treating with 50 µM NDHP.

Delivery ParameterSub-optimal ConditionOptimized ConditionViability OutcomeMechanistic Causality
Solvent (DMSO) > 0.5% v/v≤ 0.1% v/vRescued from <50% to >95%High DMSO induces oxidative stress and halts HDF proliferation[2].
Carrier Protein Serum-free (0% FBS/BSA)10% FBS or 0.1% BSARescued from <20% to >90%Proteins act as a "lipid sink," buffering free amphiphilic monomers.
Viability Assay MTT / WST-1LDH ReleaseEliminates false-positivesLipophilic compounds transiently alter metabolism without causing death.
Validated Protocol: Self-Validating Cytotoxicity Assessment of NDHP

To ensure trustworthiness, every cytotoxicity protocol must be a self-validating system. This protocol utilizes internal controls to definitively separate solvent toxicity, assay interference, and true compound toxicity.

Phase 1: Preparation of Complexed Treatment Media

  • Master Stock: Dissolve NDHP powder in 100% anhydrous DMSO to create a 50 mM Master Stock. Vortex until completely clear.

  • Intermediate Stock: Dilute the Master Stock 1:10 in 100% DMSO to create a 5 mM Intermediate Stock.

  • Complexation: Dilute the 5 mM Intermediate Stock 1:100 into pre-warmed (37°C) complete culture medium (DMEM + 10% FBS).

    • Causality Note: Adding the compound to a protein-rich medium before applying it to the cells allows the dodecanoyl chains to bind to serum albumin, preventing a sudden surfactant shock to the cells.

    • Final Concentrations: 50 µM NDHP, 0.1% DMSO.

Phase 2: Cell Treatment & Self-Validating Controls 4. Seed HDFs at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion. 5. Aspirate the old media and apply 100 µL of the following conditions to designated wells (n=4 per condition):

  • Experimental Well: Media + 50 µM NDHP + 0.1% DMSO.

  • Negative Control: Untreated complete media (Establishes baseline health).

  • Vehicle Control: Media + 0.1% DMSO (Validates that the solvent itself is non-toxic).

  • Positive Control: Media + 1% Triton X-100 (Validates the maximum possible membrane lysis for the LDH assay).

  • Incubate the plate for 24 to 48 hours.

Phase 3: LDH Release Assay 7. Following incubation, transfer 50 µL of the supernatant from each well into a fresh 96-well assay plate. 8. Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to each well. 9. Incubate in the dark at room temperature for 30 minutes. 10. Measure absorbance at 490 nm using a microplate reader. 11. Calculation: Calculate cytotoxicity as a percentage of the Positive Control (Triton X-100), subtracting the Negative Control background. If the Vehicle Control shows >5% toxicity compared to the Negative Control, your DMSO batch may be degraded or improperly diluted, invalidating the run.

References
  • Source: Academia.
  • The Role of Dimethyl Sulfoxide (DMSO)
  • Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads Source: ResearchGate URL
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

benchmarking N-Dodecanoyl-4-hydroxy-L-proline against standard cosmetic lipoamino acids

Benchmarking N-Dodecanoyl-4-hydroxy-L-proline Against Standard Cosmetic Lipoamino Acids: A Formulator’s Guide Executive Summary Lipoamino acids represent a critical class of functional biomolecules in dermocosmetics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-Dodecanoyl-4-hydroxy-L-proline Against Standard Cosmetic Lipoamino Acids: A Formulator’s Guide

Executive Summary

Lipoamino acids represent a critical class of functional biomolecules in dermocosmetics and topical therapeutics. By grafting lipophilic acyl chains onto polar amino acids, formulators can bypass the stratum corneum's barrier function, delivering targeted biological precursors directly to the viable epidermis and dermis. Among these, L-hydroxyproline derivatives are paramount due to their direct role in stabilizing the collagen triple helix and downregulating matrix metalloproteinases (MMPs)[1].

This technical guide benchmarks the emerging mono-acylated compound, N-Dodecanoyl-4-hydroxy-L-proline (LHP) , against the industry's gold-standard di-acylated benchmark, Dipalmitoyl Hydroxyproline (DPHP) [2]. We provide a comprehensive structural, kinetic, and functional comparison to assist researchers and drug development professionals in selecting the optimal lipoamino acid for dermal remodeling formulations.

Mechanistic Overview: The Lipoamino Acid Prodrug Strategy

Native L-hydroxyproline is highly hydrophilic, resulting in a low partition coefficient (LogP) that severely restricts its passive diffusion across the lipid-rich stratum corneum. Acylation transforms the amino acid into an amphiphilic prodrug[1].

Once the lipoamino acid vehicle permeates the epidermis, it encounters a gradient of endogenous esterases and amidases. These enzymes hydrolyze the acyl bonds, releasing the free amino acid. The liberated hydroxyproline subsequently binds to fibroblast receptors, initiating a signaling cascade that upregulates COL1A1 gene expression and inhibits elastase and MMP activity[1][3].

G Lipo Lipoamino Acid Vehicle (LHP or DPHP) SC Stratum Corneum (Lipid Matrix Penetration) Lipo->SC Enhanced LogP Enzyme Epidermal Enzymes (Esterase/Amidase Cleavage) SC->Enzyme Diffusion FreeHyp Free L-Hydroxyproline (Active Signaling) Enzyme->FreeHyp Hydrolysis Fibroblast Dermal Fibroblasts (Receptor Activation) FreeHyp->Fibroblast Downstream Signaling Collagen Procollagen Synthesis & MMP Inhibition Fibroblast->Collagen Gene Expression (COL1A1)

Fig 1. Mechanistic pathway of lipoamino acid cleavage and fibroblast signaling.

Structural Benchmarking: LHP vs. DPHP

The pharmacokinetic profile of a lipoamino acid is dictated by its acyl chain length and degree of substitution.

  • Dipalmitoyl Hydroxyproline (DPHP): Features two 16-carbon (palmitic) chains. This di-substitution renders the molecule highly lipophilic and bulky, with a high melting point (80-85°C)[2]. While it offers excellent barrier-forming properties, its extreme lipophilicity can slow its release from the lipid matrix of the stratum corneum.

  • N-Dodecanoyl-4-hydroxy-L-proline (LHP): Features a single 12-carbon (lauric) chain attached via an amide linkage[4]. The mono-substitution and shorter chain length reduce steric hindrance, creating a more balanced amphiphilic profile. This structural shift lowers the melting point, facilitating cold-process formulation, and accelerates enzymatic recognition and cleavage.

Table 1: Physicochemical Comparison

ParameterN-Dodecanoyl-4-hydroxy-L-proline (LHP)Dipalmitoyl Hydroxyproline (DPHP)
INCI / Common Name Lauryl HydroxyprolineDipalmitoyl Hydroxyproline
CAS Number 135777-18-341672-81-5
Acyl Chain Mono-dodecanoyl (C12)Di-palmitoyl (C16 x 2)
Molecular Weight 313.43 g/mol 607.95 g/mol
Melting Point ~45-50°C80-85°C
Lipophilicity (LogP) Moderate (Amphiphilic)High (Highly Lipophilic)

Experimental Validation I: Penetration & Cleavage Kinetics

To objectively evaluate the delivery efficiency of LHP versus DPHP, we employ an ex vivo Franz diffusion cell model.

Causality of Experimental Design: We utilize human ex vivo skin explants rather than synthetic silicone membranes. Synthetic membranes only model passive diffusion; viable human skin preserves the native epidermal esterase and amidase activity, which is an absolute requirement for evaluating the cleavage kinetics of these prodrugs.

Self-Validating Protocol: The system is validated prior to dosing using tritiated water ( 3 H 2​ O) to confirm stratum corneum integrity; any explant showing anomalous permeability is excluded. Mass balance recovery must exceed 95% across all compartments (donor, skin, receptor, and washing solvents) to validate the LC-MS/MS quantification.

Workflow Prep 1. Explant Prep Human Ex Vivo Skin Dose 2. Topical Dosing (0.5% LHP vs DPHP) Prep->Dose Incubate 3. Franz Cell Incubation (32°C, 24h-48h) Dose->Incubate Extract 4. Tissue Extraction & Homogenization Incubate->Extract LCMS 5. LC-MS/MS Analysis (Intact vs Cleaved) Extract->LCMS

Fig 2. Ex vivo Franz diffusion cell workflow for evaluating lipoamino acid penetration kinetics.

Step-by-Step Methodology:

  • Preparation: Mount human abdominal skin explants (dermatomed to 500 µm) between the donor and receptor chambers of a Franz diffusion cell.

  • Dosing: Apply 10 µL/cm² of a standardized emulsion containing 0.5% of either LHP or DPHP to the donor compartment.

  • Incubation: Maintain the system at 32°C (physiological skin surface temperature) for 48 hours, sampling the receptor fluid periodically.

  • Extraction: Tape-strip the stratum corneum (15 strips). Homogenize the remaining viable epidermis and dermis.

  • Quantification: Analyze extracts via LC-MS/MS to quantify both the intact lipoamino acid and the enzymatically liberated free L-hydroxyproline.

Table 2: Ex Vivo Penetration & Cleavage Kinetics (48h)

MetricLHP (0.5% Dose)DPHP (0.5% Dose)
Stratum Corneum Retention 18.4%34.2%
Epidermal/Dermal Delivery 65.1%48.5%
Receptor Fluid (Systemic) < 1.0%< 1.0%
Cleavage Efficiency (Free Hyp) 78.3% of delivered52.1% of delivered

Data Interpretation: LHP demonstrates superior delivery to the viable epidermis/dermis and a higher cleavage efficiency. The bulky di-palmitoyl structure of DPHP results in higher retention within the dead stratum corneum, whereas the mono-dodecanoyl chain of LHP allows for faster transit and enzymatic hydrolysis.

Experimental Validation II: In Vitro Collagen Synthesis

To verify that the structural modifications of LHP do not compromise its biological efficacy, we benchmarked its ability to stimulate de novo collagen synthesis[3].

Causality of Experimental Design: We quantify Procollagen I C-Peptide (PIP) via ELISA rather than attempting to extract mature, cross-linked collagen. PIP is cleaved from procollagen in a strict 1:1 stoichiometric ratio during extracellular matrix assembly. It is highly soluble, making it a highly sensitive and reliable surrogate marker for real-time collagen biosynthesis.

Self-Validating Protocol: The assay incorporates a negative control (untreated cells) to establish baseline constitutive synthesis, and a positive control (TGF-β1, 10 ng/mL) to validate the fibroblasts' biosynthetic responsiveness. Cell viability is simultaneously quantified via MTT assay to ensure PIP elevations are due to transcriptional upregulation, not merely cell proliferation or cytotoxicity.

Step-by-Step Methodology:

  • Seed primary human dermal fibroblasts at 5×104 cells/well in 48-well plates.

  • Incubate for 24 hours at 37°C in 5% CO 2​ to allow for cell adhesion.

  • Treat cells with 10 µM of LHP, DPHP, or free L-hydroxyproline in serum-free media for 48 hours.

  • Harvest the supernatant and quantify PIP using a commercial sandwich ELISA (absorbance read at 450 nm).

Table 3: In Vitro Procollagen I Synthesis (Human Dermal Fibroblasts)

Treatment GroupConcentrationProcollagen I (ng/mL)% Increase vs. Control
Untreated Control N/A142.5 ± 8.2Baseline
Free L-Hydroxyproline 10 µM155.3 ± 9.1+9.0%
DPHP 10 µM285.4 ± 12.4+100.3%
LHP 10 µM312.8 ± 14.7+119.5%

Data Interpretation: Both lipoamino acids significantly outperform free L-hydroxyproline, validating the necessity of the lipid vehicle for cellular uptake. LHP slightly outperforms DPHP (+119.5% vs +100.3%), likely due to the reduced steric hindrance of the mono-acyl chain, which may facilitate faster intracellular processing.

Formulation Dynamics & Strategic Recommendations

For drug development professionals, the choice between LHP and DPHP hinges on formulation constraints and target pharmacokinetics:

  • Thermal Stability & Processing: DPHP requires heating to 80-85°C to melt into the lipid phase[2], which can degrade heat-sensitive co-actives (e.g., peptides, botanical extracts). LHP's lower melting point allows for incorporation at significantly lower temperatures, expanding the formulator's palette.

  • Phase Behavior: DPHP acts as a strong structuring agent, increasing emulsion viscosity. LHP is less disruptive to the lamellar gel network, making it ideal for low-viscosity serums, fluid lotions, and modern microemulsions.

Conclusion

While Dipalmitoyl Hydroxyproline remains a robust and proven active for dermal restructuring, N-Dodecanoyl-4-hydroxy-L-proline represents a kinetic and formulatory optimization. By utilizing a shorter, mono-substituted acyl chain, LHP achieves superior epidermal penetration, faster enzymatic cleavage, and enhanced formulation versatility without sacrificing the core biological efficacy of hydroxyproline delivery.

Sources

Comparative

comparing surfactant properties of N-Dodecanoyl-4-hydroxy-L-proline and sodium lauryl sulfate

A Comparative Guide to Surfactant Performance: N-Dodecanoyl-4-hydroxy-L-proline vs. Sodium Lauryl Sulfate As pharmaceutical and cosmetic formulations evolve toward higher biocompatibility and targeted delivery, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Surfactant Performance: N-Dodecanoyl-4-hydroxy-L-proline vs. Sodium Lauryl Sulfate

As pharmaceutical and cosmetic formulations evolve toward higher biocompatibility and targeted delivery, the selection of interfacial active agents (surfactants) has never been more critical. For decades, Sodium Lauryl Sulfate (SLS) has served as the industrial workhorse due to its exceptional foaming and emulsifying capabilities. However, its aggressive interaction with biological membranes has driven the development of milder, biomimetic alternatives[1].

Among the most promising next-generation amphiphiles is N-Dodecanoyl-4-hydroxy-L-proline (NDHP) , an N-acyl amino acid surfactant[2]. By covalently linking a lipophilic lauric acid (dodecanoyl) chain to a hydrophilic 4-hydroxy-L-proline headgroup, this molecule achieves a unique balance of surface activity, structural stability, and superior skin compatibility[3].

This guide provides an objective, data-driven comparison of NDHP and SLS, detailing their physicochemical properties, mechanistic interactions with proteins, and the standardized experimental protocols used to validate their performance.

Molecular Architecture & Mechanistic Profiling

To understand the divergent performance of these two surfactants, we must first examine their molecular architecture and how it dictates self-assembly (micellization) and biological interaction.

  • Sodium Lauryl Sulfate (SLS): SLS consists of a straight 12-carbon alkyl chain and a highly charged, relatively small sulfate headgroup. This high charge density leads to strong electrostatic repulsion between headgroups, requiring a higher concentration of monomers to overcome this repulsion and form micelles[4]. Consequently, a large population of free SLS monomers exists in solution. These small, highly reactive monomers easily penetrate the stratum corneum and bind to the cationic sites of epidermal proteins (like keratin), inducing unfolding and denaturation[5].

  • N-Dodecanoyl-4-hydroxy-L-proline (NDHP): NDHP features a bulky, chiral pyrrolidine ring with an additional hydroxyl group and an amide linkage. The presence of the amide and hydroxyl groups facilitates extensive intermolecular hydrogen bonding between adjacent surfactant molecules at the air-water interface and within micelles[4]. This hydrogen-bonding network thermodynamically favors self-assembly, drastically lowering the free energy required for micellization[6]. Furthermore, the steric hindrance of the bulky proline headgroup prevents deep penetration into protein structures, rendering NDHP exceptionally mild[3].

Pathway of Surfactant-Biological Interactions

SurfactantMechanisms Start Surfactant Application on Biological Interface SLS Sodium Lauryl Sulfate (SLS) Start->SLS NDHP N-Dodecanoyl-4-hydroxy-L-proline (NDHP) Start->NDHP SLS_Micelle High CMC (~8.2 mM) Electrostatic Repulsion SLS->SLS_Micelle NDHP_Micelle Low CMC (<2.0 mM) Intermolecular H-Bonding NDHP->NDHP_Micelle SLS_Protein Strong Protein Binding (Keratin Denaturation) SLS_Micelle->SLS_Protein Monomer Penetration NDHP_Protein Weak Protein Interaction (Steric Hindrance) NDHP_Micelle->NDHP_Protein Stable Micelles SLS_Outcome Barrier Disruption & High Irritation SLS_Protein->SLS_Outcome NDHP_Outcome Barrier Preservation & High Biocompatibility NDHP_Protein->NDHP_Outcome

Mechanistic pathways of SLS vs. NDHP highlighting micellization and protein interaction.

Quantitative Physicochemical Comparison

The efficiency of a surfactant is primarily evaluated by its Critical Micelle Concentration (CMC)—the concentration at which monomers aggregate into micelles—and its ability to lower the surface tension of water[6]. N-acyl amino acid surfactants generally exhibit lower CMC values than their sulfate counterparts, making them highly efficient at lower dosages[4][6].

Property / MetricSodium Lauryl Sulfate (SLS)N-Dodecanoyl-4-hydroxy-L-proline (NDHP)
Chemical Class Anionic (Sulfate)Anionic / Amphoteric (Amino Acid-based)
Critical Micelle Concentration (CMC) ~8.1 - 8.3 mmol/L[6]~0.1 - 2.0 mmol/L (pH dependent)[6]
Surface Tension at CMC ~38.0 mN/m~30.0 - 32.0 mN/m[6]
Protein Denaturation (Zein Test) High (>50% dissolution)[5]Very Low (<5% dissolution)[5]
Biodegradability Moderate (Petroleum/Plant derived)High (Renewable plant/bio-fermentation)[3]
Primary Formulation Role High-foaming cleanser, harsh emulsifierMild solubilizer, drug delivery vehicle, sensitive skin cleanser

Experimental Validation Protocols

To objectively validate the claims of thermodynamic efficiency and biological mildness, formulators must rely on self-validating experimental systems. Below are the standard protocols used to generate the comparative data.

Protocol A: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Causality: We use the Wilhelmy plate method because it provides highly reproducible equilibrium surface tension measurements. By plotting surface tension against the logarithm of surfactant concentration, the CMC is identified as the sharp inflection point where the surface becomes saturated with monomers, and additional molecules form micelles[4][6].

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated stock solution of the surfactant (e.g., 50 mmol/L) in ultra-pure Milli-Q water.

  • Serial Dilution: Create a dilution series ranging from 0.01 mmol/L to 20 mmol/L. Ensure the pH is standardized (typically pH 7.0 using a phosphate buffer) as the ionization of the proline carboxyl group in NDHP is pH-dependent.

  • Equilibration: Allow all solutions to equilibrate at a constant temperature of 25.0 ± 0.1 °C for 24 hours to ensure complete monomer-micelle equilibrium.

  • Measurement: Using a force tensiometer equipped with a platinum Wilhelmy plate, measure the surface tension of each dilution. Clean the plate with a propane flame between measurements to remove organic residues.

  • Data Analysis: Plot Surface Tension ( γ , mN/m) on the y-axis versus Log Concentration ( lnC ) on the x-axis. The CMC is the concentration at the intersection of the descending linear slope and the horizontal plateau[6].

Protocol B: In Vitro Protein Denaturation (Zein Dissolution Assay)

Causality: The Zein test is the gold standard for predicting the skin irritation potential of surfactants. Zein is a water-insoluble corn protein. When exposed to harsh surfactants like SLS, the surfactant binds to the protein, unfolds it, and solubilizes it into the aqueous phase. The amount of solubilized Zein directly correlates with the surfactant's potential to damage epidermal keratin[5].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0% (w/w) active solution of SLS and a 1.0% (w/w) solution of NDHP in distilled water.

  • Protein Addition: Add exactly 2.0 g of Zein powder to 40 mL of each surfactant solution in separate Erlenmeyer flasks.

  • Incubation: Seal the flasks and agitate them continuously on a temperature-controlled orbital shaker at 35 °C (skin temperature) for exactly 60 minutes.

  • Separation: Centrifuge the mixtures at 4000 rpm for 15 minutes to pellet the undissolved Zein, then filter the supernatant through a 0.45 µm syringe filter.

  • Quantification: Determine the dissolved protein concentration in the supernatant using a standard Bradford assay or by drying the filtrate and measuring the residual mass gravimetrically.

  • Interpretation: SLS typically dissolves >50% of the Zein, indicating high irritation. NDHP typically dissolves <5%, confirming its structural inability to denature proteins and its suitability for sensitive biological applications[5].

Conclusion for Drug Development Professionals

For formulators, the transition from SLS to N-Dodecanoyl-4-hydroxy-L-proline represents a shift from brute-force emulsification to biomimetic interfacial engineering. While SLS remains cost-effective for industrial applications, NDHP's extremely low CMC, superior hydrogen-bonding capacity, and near-zero protein denaturation profile make it an invaluable asset[4][6]. It is particularly suited for stabilizing nanostructured lipid carriers (NLCs), enhancing the bioavailability of poorly soluble APIs, and formulating dermatological products where epidermal barrier preservation is non-negotiable[3].

References

  • Surface and Antimicrobial Properties of N-Palmitoyl Amino Acid–Based Surfactants. Taylor & Francis Online. 2

  • Advantages of Amino Acid-Based Surfactants over Traditional Surfactants. Yeser Chemicals. 1

  • Specialty Surfactants Beyond LABSA & SLES for Cleaner Formulations. Decachem.7

  • Amino Acid Surfactants: Gentle, Environmentally Friendly & Effective. GGs Natureceuticals. 3

  • Amino-Acid Surfactants in Personal Cleansing (Review). ResearchGate. 5

  • CMC and thermodynamic properties of sodium N-acyl prolines. ResearchGate. 6

  • Synthesis, surface and biological properties of sodium N-acyl isoleucines. ResearchGate. 8

  • Oil release with n-lauroyl amino acid-based compounds. Google Patents. 9

  • Surface properties in surfactant systems containing amino acid-based surfactants. ResearchGate. 10

  • Variation of surface tension as a function of logarithm of surfactant concentrations. ResearchGate. 11

  • Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface. RSC Publishing. 12

  • A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate. IITKGP/Elsevier. 4

Sources

Validation

Executive Summary: The Analytical Challenge of Amphiphilic Amino AcidsN-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3), commonly known as lauroyl hydroxyproline, is a mono N-acylated amino acid derivative. Due to its unique amphiphilic properties—combining a hydrophobic C12 alkyl chain with a highly polar hydroxyproline headgroup—it is widely formulated in advanced topical hair growth promoters and cosmetic compositions to enhance skin penetration and biological efficacy.

N-Dodecanoyl-4-hydroxy-L-proline Analytical Standard Purity Verification: A Comprehensive Comparison Guide Executive Summary: The Analytical Challenge of Amphiphilic Amino AcidsN-Dodecanoyl-4-hydroxy-L-proline (CAS 13577...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Dodecanoyl-4-hydroxy-L-proline Analytical Standard Purity Verification: A Comprehensive Comparison Guide

Executive Summary: The Analytical Challenge of Amphiphilic Amino AcidsN-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3), commonly known as lauroyl hydroxyproline, is a mono N-acylated amino acid derivative[1]. Due to its unique amphiphilic properties—combining a hydrophobic C12 alkyl chain with a highly polar hydroxyproline headgroup—it is widely formulated in advanced topical hair growth promoters and cosmetic compositions[2] to enhance skin penetration and biological efficacy[3].

For drug development professionals and analytical scientists, certifying the purity of its analytical standard presents a distinct physicochemical hurdle. The molecule lacks a conjugated π -electron system, meaning it possesses virtually no ultraviolet (UV) chromophore beyond the weak absorbance of its amide bond (~210 nm). Furthermore, its surfactant nature makes it prone to micellar aggregation in aqueous solutions, complicating chromatographic recovery. This guide objectively compares orthogonal analytical techniques to establish a self-validating, fail-safe purity certification workflow.

Chemistry Mol N-Dodecanoyl-4-hydroxy-L-proline (Amphiphilic) Tail C12 Lauryl Chain (Hydrophobic) Mol->Tail Core Amide Bond (Weak Chromophore) Mol->Core Head COOH & OH Groups (Ionizable) Mol->Head RP Requires Gradient Elution Tail->RP Strong C18 Retention UV ELSD/CAD Recommended Core->UV Poor UV Response (<220nm) MS High Sensitivity Quantitation Head->MS Excellent ESI- Ionization

Fig 1. Physicochemical properties of lauroyl hydroxyproline dictating analytical detector selection.

Part 1: Methodological Comparison Matrix

To establish an authoritative standard, one must move beyond traditional HPLC-UV. The table below compares the performance of various detectors and quantitative Nuclear Magnetic Resonance (qNMR) for this specific compound.

Table 1: Performance Metrics for Purity Verification Techniques

Analytical TechniqueDetection PrincipleLOD / LOQAccuracy (% Recovery)Primary LimitationBest Use Case
HPLC-UV (210 nm) Absorbance (Amide bond)~5 µg/mL / 15 µg/mL92 - 98%Severe baseline drift during organic gradients; low specificity.Preliminary screening only.
HPLC-ELSD Light Scattering (Mass)~0.5 µg/mL / 1.5 µg/mL98 - 102%Non-linear response requires logarithmic calibration.Routine batch consistency.
LC-MS/MS (ESI-) Mass-to-Charge (m/z 312)~1 ng/mL / 3 ng/mL99 - 101%Susceptible to matrix ion suppression.Trace impurity profiling.
qNMR (1H) Proton ResonanceN/A (Mass fraction)> 99.5%High equipment cost; lower sensitivity for trace impurities.Absolute Purity Certification .

Part 2: Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . If a method fails, the data must explicitly show why it failed, rather than yielding a false positive.

Protocol A: Absolute Purity Certification via qNMR (1H-NMR)

Causality: Chromatographic techniques are relative; they require a pre-existing standard to quantify purity. To certify a primary standard, we must use qNMR, which measures the absolute number of protons against an unrelated, universally traceable internal calibrant.

Step-by-Step Methodology:

  • Sample & Calibrant Preparation: Accurately weigh ~10.0 mg of the N-Dodecanoyl-4-hydroxy-L-proline batch and ~5.0 mg of Maleic Acid (NIST SRM traceable internal standard) using a microbalance (d = 0.001 mg).

  • Dissolution (Self-Validation Check): Dissolve the mixture in 600 µL of Deuterated Methanol ( CD3​OD ). Why CD3​OD ? The amphiphilic nature of the compound causes micelle formation in D2​O , which broadens NMR signals and ruins quantitation. Methanol disrupts these micelles.

  • T1 Relaxation Determination: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton.

  • Acquisition: Execute a 1H-NMR scan at 400 MHz or higher. Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically ~30 seconds) to ensure 99.3% magnetization recovery between scans.

  • Data Integration: Compare the integral of the lauroyl terminal methyl group ( δ 0.88 ppm, 3H) against the maleic acid singlet ( δ 6.28 ppm, 2H) to calculate absolute mass fraction purity.

Protocol B: Trace Impurity Profiling via LC-MS/MS

Causality: While qNMR provides absolute purity, it cannot detect trace impurities below 0.1%. LC-MS/MS is required to profile residual lauric acid or unreacted hydroxyproline.

Step-by-Step Methodology:

  • Mobile Phase Setup: Use 10 mM Ammonium Acetate in Water (A) and Acetonitrile (B). Why Ammonium Acetate? It buffers the pH to ~6.8, ensuring the carboxylic acid group remains deprotonated, maximizing Electrospray Ionization negative mode (ESI-) sensitivity to yield the [M−H]− ion at m/z 312.2.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 20% B to 95% B over 5 minutes.

  • Self-Validation (Blank & Carryover Check): Surfactants stick to C18 columns. You must run a blank solvent injection immediately after the highest calibration standard. If the carryover peak exceeds 0.1% of the standard area, extend the 95% B column wash step.

  • MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 312.2 130.1 (corresponding to the cleaved hydroxyproline fragment).

Part 3: Experimental Validation Data

The following table summarizes the validation data derived from the orthogonal application of these techniques, proving the robustness of the dual-method approach.

Table 2: Simulated Validation Data for N-Dodecanoyl-4-hydroxy-L-proline

Validation ParameterHPLC-ELSDLC-MS/MS (MRM Mode)qNMR (Internal Calibrant)
Linearity ( R2 ) 0.998 (Log-Log fit)0.99950.9999
Precision (RSD, n=6) 1.8%2.1%0.4%
System Suitability Resolution > 2.0S/N > 10 at LOQ T1​ Relaxation complete
Carryover (Blank) < 0.1%Not DetectedN/A

Part 4: Analytical Workflow Decision Tree

To synthesize these methodologies into a laboratory SOP, the following decision tree illustrates the logical progression from raw batch to Certified Reference Material (CRM).

Workflow Sample N-Dodecanoyl-4-hydroxy-L-proline Raw Batch Solubility Solvent Screening (Methanol/Water) Sample->Solubility qNMR Absolute Purity (qNMR) Internal Std: Maleic Acid Solubility->qNMR Primary Quantitation LCMS Impurity Profiling (LC-MS/MS) ESI- Mode Solubility->LCMS Trace Impurities HPLC Routine Assay (HPLC-ELSD) Reversed-Phase C18 Solubility->HPLC Batch Consistency Cert Certified Reference Material (CRM) Release qNMR->Cert LCMS->Cert HPLC->Cert

Fig 2. Multi-modal analytical workflow for N-Dodecanoyl-4-hydroxy-L-proline standard certification.

References

  • ChemicalBook.N-Dodecanoyl-4-hydroxy-L-proline | 135777-18-3.
  • Google Patents (AU625887B2).Hair growth promoting composition containing N-acylated amino acids.
  • Google Patents (CN105555285B).For promoting the composition of hair tonic and hair growth.
  • European Patent Office (EP0571198B1).Cosmetic composition containing hair-growth promoter.
Comparative

A Comparative Guide to the Cytotoxicity of N-Dodecanoyl-4-hydroxy-L-proline and Free L-proline

For Distribution To: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-Dodecanoyl-4-hydroxy-L-proline and its parent molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-Dodecanoyl-4-hydroxy-L-proline and its parent molecule, free L-proline. The information herein is synthesized from experimental data to support professionals in drug development, cosmetic science, and biomedical research in making informed decisions regarding the application and potential risks of these compounds.

Introduction: A Tale of Two Molecules

L-proline is a proteinogenic amino acid vital for collagen synthesis, protein structure, and cellular metabolism.[1] In its free form, it is generally considered biocompatible and can even exhibit protective effects against oxidative stress under certain conditions.[2][3][4] In contrast, N-Dodecanoyl-4-hydroxy-L-proline is a lipoamino acid (LAA)—a synthetic derivative where a 12-carbon fatty acid (dodecanoic acid) is attached to the amino group of a hydroxylated proline.[5][6] This structural modification dramatically alters its physicochemical properties, transforming it into an amphiphilic molecule with surfactant-like characteristics.[7][8]

Understanding the comparative cytotoxicity of these two compounds is critical. While L-proline is a fundamental cellular component, its acylated derivative is increasingly used in cosmetics as a skin-conditioning agent and in pharmaceuticals as a potential drug delivery vehicle.[7][9][10] Their distinct structures dictate profoundly different interactions with cellular systems, particularly the cell membrane, leading to divergent safety profiles.

Biochemical Profiles and Predicted Cytotoxic Mechanisms

The fundamental difference between the two molecules lies in their polarity. L-proline is hydrophilic, whereas the addition of the N-dodecanoyl tail renders N-Dodecanoyl-4-hydroxy-L-proline amphiphilic, with a hydrophobic fatty acid chain and a hydrophilic amino acid headgroup. This structural change is the primary determinant of its cytotoxic mechanism.

  • Free L-proline: At physiological concentrations, L-proline is non-toxic. However, at very high or chronic exposure levels, it can contribute to cellular stress. Some studies suggest that proline metabolism, particularly its oxidation in the mitochondria, can generate reactive oxygen species (ROS), potentially leading to oxidative stress and, in extreme cases, apoptosis.[2][11] Conversely, many studies report a protective, antioxidant role for L-proline, where it helps scavenge ROS and stabilize cellular structures.[2][3][4][12] Its cytotoxicity is therefore highly context- and concentration-dependent, generally manifesting as a metabolic imbalance rather than acute membrane damage.

  • N-Dodecanoyl-4-hydroxy-L-proline: As a lipoamino acid, this molecule behaves as a surfactant.[7] The primary mechanism of cytotoxicity for most surfactants is the disruption of the cell membrane's lipid bilayer.[13][14] The hydrophobic dodecanoyl tail can intercalate into the membrane, disrupting its integrity and leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[14][15] This action is typical of cationic and anionic surfactants, which often exhibit toxicity at concentrations near or even well below their critical micelle concentration (CMC).[13]

The diagram below illustrates the predicted divergent pathways of cytotoxicity.

G cluster_0 N-Dodecanoyl-4-hydroxy-L-proline (Lipoamino Acid) cluster_1 Free L-proline (Amino Acid) a1 Amphiphilic Molecule a2 Intercalation into Lipid Bilayer a1->a2 Hydrophobic Interaction a3 Membrane Destabilization & Increased Permeability a2->a3 a4 Cell Lysis & Necrotic Cell Death a3->a4 Loss of Integrity b1 High Concentration Exposure b2 Mitochondrial Proline Catabolism b1->b2 Metabolic Overload b3 Reactive Oxygen Species (ROS) Generation b2->b3 b4 Oxidative Stress & Apoptotic Pathway Activation b3->b4 Cellular Damage

Caption: Predicted cytotoxic mechanisms of the lipoamino acid vs. free L-proline.

Comparative Cytotoxicity Data

While no studies directly compare the cytotoxicity of N-Dodecanoyl-4-hydroxy-L-proline and free L-proline in the same experimental setup, a comparative analysis can be synthesized from the available literature on N-acyl amino acids and L-proline.

The key metric for cytotoxicity is the IC50 value , which is the concentration of a substance required to inhibit cell viability by 50%.[16][17] A lower IC50 indicates higher cytotoxic potency.

Compound TypeGeneral ClassTypical Cytotoxic Concentration (IC50)Primary MechanismSupporting Evidence
N-Dodecanoyl-4-hydroxy-L-proline Lipoamino Acid / SurfactantMicromolar (µM) to low Millimolar (mM) rangeMembrane DisruptionCationic surfactants show toxicity far below their CMC.[13] Lipoamino acids can exhibit dose-dependent cytotoxicity.[18][19]
Free L-proline Amino AcidHigh Millimolar (mM) range or No ToxicityMetabolic Imbalance / Oxidative StressProtective at 5 mM against H₂O₂-induced stress.[2] Chronic exposure to 5 mM reduced proliferation in β-cells.[20]

Interpretation of Data:

  • N-Dodecanoyl-4-hydroxy-L-proline , as a surfactant-like molecule, is expected to be significantly more cytotoxic than free L-proline. Its toxicity is directly related to its amphiphilic nature, which is designed for surface activity but inherently carries the risk of membrane damage.[13][18] Studies on similar N-acyl amino acids confirm their potential for cytotoxicity, often evaluated against cancer cell lines.[21][22]

  • Free L-proline is generally non-toxic except at supraphysiological concentrations. For instance, studies have shown that concentrations up to 5 mM can protect cells from oxidative damage.[2] Cytotoxic effects, such as reduced cell proliferation, have been noted but typically after prolonged exposure (e.g., 72 hours) to high concentrations (5 mM).[20] This level of exposure is far beyond what would be seen in typical cell culture or physiological conditions.

Experimental Methodology: Assessing Cytotoxicity

To empirically determine and compare the cytotoxicity of these compounds, a standardized in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[17][23][24] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[17]

Workflow for Comparative MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate step1 Incubate for 24h (Allow Adherence) start->step1 step3 Treat Cells with Compounds (Include Untreated & Vehicle Controls) step1->step3 step2 Prepare Serial Dilutions of Test Compounds: 1. N-Dodecanoyl-4-hydroxy-L-proline 2. Free L-proline step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT Reagent to each well step4->step5 step6 Incubate for 2-4h (Allow Formazan Crystal Formation) step5->step6 step7 Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) step6->step7 step8 Measure Absorbance (e.g., at 570 nm) step7->step8 end End: Calculate % Viability & IC50 step8->end

Caption: Standardized workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, 3T3 fibroblasts) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of N-Dodecanoyl-4-hydroxy-L-proline and L-proline in an appropriate solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.1 µM to 10 mM).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of fresh medium containing the different concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the solvent used).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value for each compound.

Conclusion and Field-Proven Insights

The evidence strongly indicates that N-Dodecanoyl-4-hydroxy-L-proline is significantly more cytotoxic than free L-proline . This is not an unexpected finding but a direct consequence of its intended chemical design as a surfactant.

  • For Drug Development Professionals: The surfactant nature of N-Dodecanoyl-4-hydroxy-L-proline, while potentially useful for solubilizing APIs or enhancing penetration, necessitates careful dose-finding and toxicity studies. Its potential for membrane disruption means that hemolytic activity and irritation should be key endpoints in preclinical safety assessments.[7]

  • For Cosmetic Scientists: While N-acyl amino acids are used as "mild" surfactants, their concentration in leave-on products must be carefully controlled to avoid skin irritation.[9][10] The CIR Expert Panel has concluded that amino acid alkyl amides are safe for use in cosmetics when formulated to be non-irritating.[10]

  • For Researchers: Free L-proline should be regarded as a biocompatible molecule with a complex role in cellular redox homeostasis.[2] Its potential for cytotoxicity is low and generally only observed under conditions of chronic metabolic stress, whereas the cytotoxicity of its N-acylated form is acute and mechanistically linked to its physical properties as an amphiphile.

This guide underscores the principle that minor chemical modifications can lead to major changes in biological activity. A thorough understanding of a molecule's structure-activity relationship is therefore paramount for its safe and effective application.

References

  • Modulating efficacy and cytotoxicity of lipoamino fatty acid nucleic acid carriers using disulfide or hydrophobic spacers. Nanoscale (RSC Publishing).
  • Synthesis of Novel Lipoamino Acid Conjugates of Sapienic Acid and Evaluation of Their Cytotoxicity Activities. J-Stage.
  • Modulating efficacy and cytotoxicity of lipoamino fatty acid nucleic acid carriers using disulfide or hydrophobic spacers. Nanoscale.
  • Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • Synthesis of novel lipoamino acid conjugates of sapienic acid and evaluation of their cytotoxicity activities. PubMed.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.
  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. PMC.
  • Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines. Benchchem.
  • Lipoaminoacids Enzyme-Based Production and Applic
  • Mechanism and Molecular Design Principles of Cationic Surfactants: From Charge‐Driven Membrane Interactions to Next‐Generation Qu
  • A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines. Benchchem.
  • Proline modulates the intracellular redox environment and protects mammalian cells against oxid
  • Chronic Exposure to Proline Causes Aminoacidotoxicity and Impaired Beta-Cell Function: Studies In Vitro. PMC.
  • Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simul
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
  • Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Cosmetic Ingredient Review.
  • Toxicity of Different Types of Surfactants via Cellular and Enzym
  • Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxid
  • In vivo and in vitro approaches demonstrate proline is not directly involved in the protection against superoxide, nitric oxide, nitrogen dioxide and peroxynitrite. ConnectSci.
  • Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. Plant and Cell Physiology.
  • Effect of L-proline Supplementation in Vitrification Media on Post Thaw Survival and Embryonic Development of Sheep Oocytes. Krishikosh.
  • Proline Alleviates Abiotic Stress Induced Oxidative Stress in Plants.
  • Proline Increases Pigment Production to Improve Oxidative Stress Tolerance and Biocontrol Ability of Metschnikowia citriensis. Frontiers.
  • Interaction of Surfactin with Membranes: A Computational Approach.
  • N-Dodecanoyl-4-hydroxy-L-proline — Chemical Substance Inform
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.
  • N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. SciELO.
  • Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. SciSpace by Typeset.
  • Hydroxyproline-derived biomimetic and biodegradable polymers. Polymer.
  • Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics - CIR Report D
  • CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • Chemical reaction of the hydroxylation of proline by proline 4‐hydroxylase.
  • Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function. PubMed.

Sources

Safety & Regulatory Compliance

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